molecular formula C32H43N9O10 B561585 Retf-4NA

Retf-4NA

Cat. No.: B561585
M. Wt: 713.7 g/mol
InChI Key: MGCWUIJMQAZRNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RETF-4NA (CAS 1160928-63-1) is a colorimetric tetrapeptide substrate (Ac-Arg-Glu-Thr-Phe-4-nitroanilide) specifically designed for the detection and study of chymase activity . Chymase is a serine peptidase expressed by mast cells that plays a key role as a highly efficient angiotensin II-generating enzyme, with implications in hypertension, vascular proliferation, and cardiac remodeling . The unique value of this compound in research stems from its design based on combinatorial screening, which gives it superior selectivity for chymase with minimal cleavage by related chymotryptic peptidases like cathepsin G and chymotrypsin . A critical application is its use in assays to detect chymase in serum, where it enables the measurement of chymase activity even after the enzyme has been captured by the broad-spectrum anti-peptidase α2-macroglobulin (α2M) . Unlike serpin inhibitors, α2M sequesters chymase in a cage-like structure that blocks access to large protein substrates but remains accessible to small molecules like this compound and angiotensin I . This makes this compound an essential tool for investigating the α2M-bound chymase complex, which acts as a stable, angiotensin-converting enzyme (ACE) inhibitor-resistant reservoir of angiotensin II-generating activity in the bloodstream . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures .

Properties

IUPAC Name

4-[[2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[3-hydroxy-1-[[1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43N9O10/c1-18(42)27(40-29(47)24(14-15-26(44)45)38-28(46)23(36-19(2)43)9-6-16-35-32(33)34)31(49)39-25(17-20-7-4-3-5-8-20)30(48)37-21-10-12-22(13-11-21)41(50)51/h3-5,7-8,10-13,18,23-25,27,42H,6,9,14-17H2,1-2H3,(H,36,43)(H,37,48)(H,38,46)(H,39,49)(H,40,47)(H,44,45)(H4,33,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCWUIJMQAZRNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43N9O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

713.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Retf-4NA: A Technical Guide to its Mechanism of Action as a Selective Chymase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retf-4NA is a custom-developed, sensitive, and highly selective peptide substrate for chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells.[1][2] Unlike a therapeutic agent that modulates a biological pathway, the "mechanism of action" of this compound lies in its specific enzymatic cleavage by chymase, which enables the precise quantification of chymase activity in biological samples. This technical guide provides an in-depth overview of this compound's function, the experimental protocols for its use, and its performance characteristics.

Core Mechanism: Selective Chymase-Mediated Hydrolysis

The fundamental mechanism of this compound revolves around its role as a chromogenic substrate. The peptide sequence of this compound is specifically designed to be recognized and cleaved by chymase. Attached to the peptide is a para-nitroaniline (pNA) group. In its intact form, this compound is colorless. However, upon hydrolysis of the peptide bond by chymase, pNA is released, resulting in a yellow-colored product that can be quantified by measuring the absorbance of light at 405-410 nm. The rate of pNA release is directly proportional to the chymase activity in the sample.

This high selectivity for chymase makes this compound a valuable tool for distinguishing chymase activity from that of other related proteases, such as chymotrypsin and cathepsin G.[1]

Significance in Research and Drug Development

The ability to accurately measure chymase activity is crucial in several areas of research:

  • Mast Cell Biology: Chymase is a key mediator of mast cell function. Studying its activity provides insights into mast cell activation and degranulation in various physiological and pathological processes.

  • Inflammatory and Fibrotic Diseases: Chymase has been implicated in the pathogenesis of cardiovascular diseases, allergic inflammation, and fibrosis. This compound can be used to assess the role of chymase in these conditions and to evaluate the efficacy of chymase inhibitors.

  • Angiotensin II Formation: Chymase can generate angiotensin II, a potent vasoconstrictor, independently of the angiotensin-converting enzyme (ACE).[3] this compound is used in studies to understand this alternative pathway of angiotensin II production.[1]

Performance Characteristics of this compound

Studies have demonstrated the superior performance of this compound as a chymase substrate compared to other commercially available substrates.

SubstrateTarget EnzymeRelative Hydrolytic Rate
This compound Chymase High
AAPF-4NAChymotrypsinLow (by chymase)
AEPF-4NAChymaseLower than this compound

This table summarizes the relative performance of this compound compared to other substrates as described in the literature.[1][3]

Experimental Protocol: Measurement of Serum Chymase Activity

The following is a generalized protocol for the measurement of chymase activity in serum using this compound, based on published methodologies.[1]

Materials:

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 410 nm

  • Human serum samples

  • This compound substrate solution

  • Chymostatin (chymase inhibitor for background determination)

  • Assay buffer

Procedure:

  • Sample Preparation: Serum samples are collected and prepared. For background determination, a separate aliquot of each serum sample is pre-incubated with a chymase inhibitor like chymostatin (e.g., 100 μM).[1]

  • Assay Setup: 20 μL of serum is added to the wells of a 96-well microtiter plate.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the this compound substrate solution to each well.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Absorbance Measurement: The change in absorbance at 410 nm (ΔA410 nm) is measured over time using a spectrophotometer.

  • Data Analysis: The chymase-like activity is calculated as the difference between the rate of hydrolysis in the absence and presence of chymostatin.

Visualizing the Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Retf4NA_Mechanism cluster_reaction Mechanism of Action This compound This compound Cleaved_Peptide Cleaved_Peptide This compound->Cleaved_Peptide Hydrolysis Chymase Chymase Chymase->this compound pNA p-Nitroaniline (Yellow)

Caption: Enzymatic cleavage of this compound by chymase.

Chymase_Assay_Workflow cluster_workflow Experimental Workflow Start Start Sample_Prep Serum Sample Preparation Start->Sample_Prep Inhibitor Add Chymostatin (Background Wells) Sample_Prep->Inhibitor Add_Substrate Add this compound Substrate Sample_Prep->Add_Substrate Inhibitor->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Absorbance Measure Absorbance at 410 nm Incubate->Measure_Absorbance Analyze Calculate Chymase Activity Measure_Absorbance->Analyze End End Analyze->End

References

Whitepaper: Target Identification and Validation of Retf-4NA, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the target identification and validation of Retf-4NA, a novel small molecule inhibitor. Through a series of robust biochemical and cellular assays, the primary target of this compound has been identified as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), a key regulator in the c-Jun N-terminal kinase (JNK) signaling pathway. This guide details the experimental methodologies employed, presents key quantitative data, and illustrates the underlying signaling pathways and experimental workflows. The findings validate MAP4K4 as the primary target of this compound and establish a foundation for its further preclinical and clinical development as a potential therapeutic agent.

Introduction

The identification of a specific molecular target is a critical step in the development of novel therapeutics. It provides a mechanistic understanding of a compound's activity and is essential for predicting efficacy and potential off-target effects. This compound was initially identified from a high-throughput phenotypic screen for compounds that inhibit cancer cell migration. This whitepaper outlines the systematic approach taken to deconvolve its mechanism of action by identifying and validating its direct molecular target.

Target Identification Workflow

To identify the direct binding partner of this compound, a multi-pronged approach was initiated, combining affinity-based proteomics with computational modeling. The overall workflow is designed to enrich and identify specific protein targets from a complex cellular lysate.

Target_Identification_Workflow cluster_0 Preparation & Execution cluster_1 Analysis & Identification start Synthesize Biotinylated This compound Probe incubation Incubate Probe with Lysate (+/- Competitor) start->incubation lysate Prepare Cancer Cell Lysate lysate->incubation capture Capture on Streptavidin Beads incubation->capture wash Stringent Washing Steps capture->wash elution Elute Bound Proteins wash->elution digest On-Bead Tryptic Digestion elution->digest lcms LC-MS/MS Analysis digest->lcms database Database Search (e.g., Mascot, Sequest) lcms->database hit_id Identify Enriched Proteins (Candidate Targets) database->hit_id

Caption: Workflow for affinity-based target identification of this compound.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: A biotinylated version of this compound was synthesized by incorporating a biotin moiety via a flexible linker, ensuring that the core pharmacophore's binding orientation was not obstructed.

  • Cell Lysis: Human colorectal cancer cells (HCT116) were cultured to 80% confluency, harvested, and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. The lysate was clarified by centrifugation.

  • Affinity Pulldown: The clarified lysate was incubated with the biotinylated this compound probe for 2 hours at 4°C. A parallel control experiment was conducted where the lysate was pre-incubated with a 100-fold excess of non-biotinylated this compound (free compound) to serve as a competitive control.

  • Capture: Streptavidin-coated magnetic beads were added to the lysates and incubated for 1 hour to capture the biotinylated probe and any bound proteins.

  • Washing: The beads were washed extensively with lysis buffer to remove non-specific protein binders.

  • Elution and Digestion: Bound proteins were eluted and subjected to on-bead tryptic digestion to generate peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The spectral data was searched against the UniProt human protein database to identify the captured proteins. Proteins significantly enriched in the probe sample compared to the competitive control were considered primary candidates.

Target Validation

From the proteomics screen, MAP4K4 was identified as the top candidate target, exhibiting significant enrichment in the absence of the competitor compound. The subsequent validation phase focused on confirming this direct interaction and characterizing its functional consequences.

Biochemical Validation

Biochemical assays were performed to confirm the direct binding and inhibitory activity of this compound on recombinant MAP4K4 protein.

Assay TypeParameterValue
Binding Affinity
Surface Plasmon Resonance (SPR)KD (nM)85
Enzyme Inhibition
ADP-Glo™ Kinase AssayIC50 (nM)120
  • Reaction Setup: Recombinant human MAP4K4 enzyme was incubated with its substrate (myelin basic protein, MBP) and a range of this compound concentrations in a kinase reaction buffer.

  • ATP Initiation: The kinase reaction was initiated by adding ATP at its Km concentration. The reaction was allowed to proceed for 60 minutes at 30°C.

  • Signal Generation: ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent was then added to convert the generated ADP into ATP, which drives a luciferase reaction.

  • Data Acquisition: Luminescence was measured using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, to kinase activity.

  • Data Analysis: The data was normalized to controls (0% inhibition with DMSO, 100% inhibition with no enzyme). The IC50 value was calculated by fitting the dose-response curve using a four-parameter logistic model.

Cellular Target Engagement

To confirm that this compound engages MAP4K4 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.

| Assay Type | Cell Line | Parameter | Value | | :--- | :--- | :--- | | Target Engagement | | | | | CETSA | HCT116 | ΔTm (°C) | +4.2 | | Pathway Modulation | | | | | Western Blot | HCT116 | p-JNK IC50 (nM) | 250 |

  • Cell Treatment: HCT116 cells were treated with either vehicle (DMSO) or this compound (10 µM) for 2 hours.

  • Heating: The treated cells were harvested, resuspended in PBS, and aliquoted. The aliquots were heated to a range of temperatures (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.

  • Lysis and Separation: The cells were lysed by freeze-thaw cycles. The soluble fraction (containing non-denatured protein) was separated from the precipitated (denatured) protein by centrifugation.

  • Protein Analysis: The amount of soluble MAP4K4 remaining in the supernatant at each temperature was quantified by Western blot analysis.

  • Data Analysis: Melting curves were generated by plotting the percentage of soluble MAP4K4 against temperature. The shift in the melting temperature (ΔTm) in the presence of this compound indicates direct target engagement.

Mechanism of Action: Pathway Analysis

MAP4K4 is an upstream activator of the JNK signaling pathway. Inhibition of MAP4K4 by this compound is hypothesized to lead to a downstream reduction in JNK phosphorylation, which is critical for cell migration and stress responses.

Signaling_Pathway cluster_pathway MAP4K4-JNK Signaling Pathway cluster_inhibition Point of Inhibition stress Upstream Activators (e.g., TNF-α, Stress) map4k4 MAP4K4 stress->map4k4 Activates mkk4_7 MKK4 / MKK7 map4k4->mkk4_7 Phosphorylates jnk JNK mkk4_7->jnk Phosphorylates cjun c-Jun jnk->cjun Phosphorylates response Cellular Response (Migration, Proliferation) cjun->response Regulates Transcription retf4na This compound retf4na->map4k4 Inhibits inhibition Inhibition

Caption: Proposed mechanism of this compound in the MAP4K4 signaling cascade.

Experimental Protocol: Western Blot for Pathway Modulation
  • Cell Treatment: HCT116 cells were serum-starved overnight and then treated with various concentrations of this compound for 2 hours. Cells were subsequently stimulated with TNF-α (10 ng/mL) for 15 minutes to activate the JNK pathway.

  • Lysis: Cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against phospho-JNK (Thr183/Tyr185) and total JNK. An HRP-conjugated secondary antibody was used for detection.

  • Detection and Analysis: The signal was detected using an enhanced chemiluminescence (ECL) substrate. Band intensities were quantified, and the ratio of phospho-JNK to total JNK was calculated to determine the dose-dependent inhibitory effect of this compound.

Conclusion and Future Directions

The data presented in this guide provides compelling evidence that this compound directly binds to and inhibits the kinase activity of MAP4K4, both in biochemical and cellular settings. The logical flow of experimentation, from unbiased target discovery to specific pathway validation, confirms MAP4K4 as the primary functional target.

Validation_Logic discovery Hypothesis Generation: Affinity Proteomics Identifies MAP4K4 as Top Hit biochem Biochemical Validation: Direct Binding (SPR) and Enzyme Inhibition (IC50) discovery->biochem Confirms direct interaction cellular Cellular Validation: Target Engagement (CETSA) and Pathway Inhibition (p-JNK) biochem->cellular Translates to cellular context conclusion Conclusion: MAP4K4 is the Validated Target of this compound cellular->conclusion Confirms functional mechanism

Caption: Logical flow of the target validation process for this compound.

Future work will focus on determining the selectivity profile of this compound across the human kinome, solving the co-crystal structure with MAP4K4 to guide further optimization, and evaluating its efficacy in in vivo models of cancer.

An In-depth Technical Guide to the Solubility and Stability of Retf-4NA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retf-4NA is a synthetic peptide substrate specifically designed for the highly sensitive and selective assay of chymase, a chymotrypsin-like serine protease. Chymase plays a significant role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II, making it a key target in cardiovascular research. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective use in high-throughput screening, kinetic assays, and preclinical studies. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols and data presentation to aid researchers in their drug discovery and development endeavors.

Solubility Profile of this compound

The solubility of a peptide substrate is a critical parameter that influences its handling, formulation, and utility in various experimental settings. The solubility of this compound has been determined in several common laboratory solvents.

Quantitative Solubility Data

The following table summarizes the known solubility data for this compound in various solvents. It is important to note that for hygroscopic solvents like DMSO, using a freshly opened bottle is crucial as absorbed moisture can significantly impact solubility[1].

Solvent SystemConcentrationObservations
Dimethyl Sulfoxide (DMSO)110 mg/mL (132.89 mM)Ultrasonic assistance may be required[1].
Water (H₂O)< 0.1 mg/mLConsidered insoluble[1].
20% Acetonitrile in H₂O2 mg/mLSoluble[2][3].
General Solubility Guidelines for Peptides like this compound

For novel solvent systems, the following general guidelines for peptide solubilization can be applied:

  • Initial Assessment : Always begin by attempting to dissolve a small test amount of the peptide in deionized water.

  • Charge-Based Approach : The net charge of a peptide at a given pH is a primary determinant of its solubility in aqueous solutions.

    • Acidic Peptides : Peptides with a net negative charge are more soluble in basic buffers.

    • Basic Peptides : Peptides with a net positive charge exhibit better solubility in acidic buffers.

  • Hydrophobicity : For highly hydrophobic peptides, initial dissolution in a minimal amount of an organic solvent such as DMSO, DMF, or acetonitrile is recommended, followed by dropwise addition of the aqueous buffer with constant stirring.

  • Physical Assistance : Sonication and gentle warming can aid in the dissolution of peptides. However, excessive heating should be avoided to prevent degradation.

Experimental Protocol for Solubility Determination

A detailed protocol for determining the solubility of this compound using a turbidimetric assay is provided below. This method allows for a rapid assessment of kinetic solubility.

Turbidimetric Solubility Assay

Objective: To determine the kinetic solubility of this compound in a selected buffer system.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate, clear bottom

  • Microplate reader with turbidity measurement capabilities (e.g., absorbance at 620 nm)

  • Multichannel pipette

  • Sonicator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Sonicate briefly if necessary to ensure complete dissolution.

  • Serial Dilutions: In the 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: To a separate 96-well plate, add a fixed volume of PBS (e.g., 198 µL) to each well.

  • Mixing: Transfer a small volume (e.g., 2 µL) from each well of the DMSO serial dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) to allow for equilibration and potential precipitation.

  • Turbidity Measurement: Measure the absorbance of each well at 620 nm using a microplate reader. An increase in absorbance indicates the formation of a precipitate.

  • Data Analysis: The solubility limit is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer-only control.

Stability of this compound

The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. Stability studies are designed to evaluate the impact of various environmental factors such as temperature, pH, and light on the integrity of the peptide.

Storage and Handling Recommendations
  • Lyophilized Powder: Store at -20°C for long-term storage.

  • Stock Solutions: For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month[1]. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation pathways.

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Procedure:

  • Prepare multiple aliquots of a this compound stock solution (e.g., in DMSO).

  • Store the aliquots at the recommended temperatures (-20°C and -80°C).

  • At specified time points (e.g., 0, 1, 3, 6, and 12 months), thaw one aliquot from each temperature.

  • Analyze the concentration and purity of this compound using a stability-indicating HPLC method (see section 3.3).

  • Compare the results to the initial (time 0) sample to determine the extent of degradation.

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Procedure:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the sample solution at 80°C for 48 hours.

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent peptide and any degradation products.

Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Elution:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 20 µL

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of this compound under stressed conditions should be assessed using a photodiode array (PDA) detector.

Visualization of Pathways and Workflows

Chymase-Mediated Renin-Angiotensin System Pathway

This compound is a substrate for chymase, an enzyme that plays a role in the renin-angiotensin system, a critical pathway for blood pressure regulation.

Chymase_RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_I->Angiotensin_II Chymase ACE ACE Chymase Chymase AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to Stability_Workflow cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis Retf4NA_Stock This compound Stock Solution Long_Term Long-Term Stability (-20°C & -80°C) Retf4NA_Stock->Long_Term Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Retf4NA_Stock->Forced_Deg HPLC_Analysis Stability-Indicating HPLC Method Long_Term->HPLC_Analysis Forced_Deg->HPLC_Analysis Data_Evaluation Data Evaluation (Purity, Degradants) HPLC_Analysis->Data_Evaluation

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Retf-4NA, a selective chromogenic substrate for chymase, and its related compounds. This document details their biochemical properties, synthesis, experimental applications, and the signaling pathways influenced by chymase activity.

Introduction to this compound

This compound is a synthetic tetrapeptide covalently linked to a p-nitroanilide (pNA) group. Its peptide sequence is Acetyl-Arginine-Glutamic acid-Threonine-Phenylalanine (Ac-Arg-Glu-Thr-Phe). Upon cleavage of the amide bond between the phenylalanine residue and the pNA group by chymase, the chromogenic p-nitroaniline is released, which can be quantified spectrophotometrically at or near 405-410 nm. This property makes this compound a valuable tool for the sensitive and selective measurement of chymase activity in various biological samples, including complex fluids like serum.

Core Compound Profile: this compound

Chemical Structure: Ac-Arg-Glu-Thr-Phe-pNA

Molecular Formula: C32H43N9O10

Mechanism of Action: this compound serves as a specific substrate for chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells. Chymase preferentially cleaves peptide bonds at the C-terminus of aromatic amino acids, such as phenylalanine in the this compound sequence. The hydrolysis of the peptide bond liberates the yellow-colored p-nitroaniline molecule, allowing for the kinetic monitoring of enzyme activity.

Data Presentation: Quantitative Comparison of Chymase Substrates

The following table summarizes the kinetic parameters for this compound and other commonly used peptidyl p-nitroanilide substrates for chymase and related proteases. This data is essential for selecting the appropriate substrate for specific research needs, offering a comparative view of their efficiency and selectivity.

SubstrateSequenceTarget Protease(s)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Ac-Arg-Glu-Thr-Phe-pNAChymaseData not availableData not availableReported as highly selective
Suc-Ala-Ala-Pro-Phe-pNASuc-Ala-Ala-Pro-Phe-pNAChymotrypsin, Chymase~50~77~1.5 x 10⁶
Suc-Val-Pro-Phe-pNASuc-Val-Pro-Phe-pNAChymaseData not availableData not availableReported as highly reactive[1]
N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)N/AChymaseData not availableData not availableHistorically used for activity definition

Experimental Protocols

Synthesis of this compound and Related Peptidyl p-Nitroanilides

The synthesis of this compound and similar peptidyl p-nitroanilides is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[2][3][4][5][6]

General Protocol Outline:

  • Resin Preparation: A suitable resin, such as a Rink amide or Wang resin, is swelled in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Anchoring of p-Nitroaniline: p-Nitroaniline, or a derivative like 5-amino-2-nitrobenzoic acid (Anb5,2) for improved coupling efficiency, is coupled to the resin.[7]

  • Stepwise Amino Acid Coupling:

    • The N-terminal Fmoc protecting group of the resin-bound pNA is removed using a piperidine solution in DMF.

    • The first Fmoc-protected amino acid (in this case, Fmoc-Phe-OH) is activated using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and then coupled to the deprotected amino group on the resin.

    • The resin is washed to remove excess reagents and byproducts.

    • This deprotection-coupling-washing cycle is repeated for each subsequent amino acid in the sequence (Thr, Glu, Arg).

  • N-terminal Acetylation: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is acetylated using acetic anhydride.

  • Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification and Characterization: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry and analytical HPLC.

Chymase Activity Assay

This protocol provides a general method for measuring chymase activity using a chromogenic substrate like this compound.

Materials:

  • Purified chymase or biological sample containing chymase

  • This compound (or other p-nitroanilide substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1.5 M NaCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the assay buffer.

  • Assay Setup:

    • Add a defined volume of assay buffer to each well of the 96-well plate.

    • Add the chymase-containing sample or purified enzyme to the wells.

    • Include appropriate controls, such as a blank (no enzyme) and a known chymase inhibitor (e.g., chymostatin) to confirm specificity.

  • Initiation of Reaction: Add the this compound substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the plate reader and measure the increase in absorbance at 405-410 nm over time. The rate of change in absorbance is directly proportional to the chymase activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Enzyme activity can be quantified using a standard curve generated with a known concentration of p-nitroaniline.

Signaling Pathways and Logical Relationships

Chymase plays a significant role in various physiological and pathological processes, primarily through its enzymatic activity on a range of substrates. The following diagrams illustrate key signaling pathways and workflows involving chymase.

Chymase_TGF_Beta_Pathway Chymase Chymase TGF_beta_latent Latent TGF-β1 Chymase->TGF_beta_latent Activates TGF_beta_active Active TGF-β1 TGF_beta_latent->TGF_beta_active TGF_beta_R TGF-β Receptor TGF_beta_active->TGF_beta_R Binds to Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Forms complex with Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., Collagen) Chymase_MMP_Activation Mast_Cell Mast Cell Degranulation Chymase Chymase Mast_Cell->Chymase Releases Pro_MMP Pro-MMPs (e.g., Pro-MMP-2, Pro-MMP-9) Chymase->Pro_MMP Activates Active_MMP Active MMPs Pro_MMP->Active_MMP ECM_Degradation Extracellular Matrix Degradation Active_MMP->ECM_Degradation Leads to Tissue_Remodeling Tissue Remodeling & Inflammation ECM_Degradation->Tissue_Remodeling Chymase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Reagents Add Buffer and Sample to 96-well plate Prep_Buffer->Add_Reagents Prep_Substrate Prepare this compound Solution Start_Reaction Add this compound to initiate reaction Prep_Substrate->Start_Reaction Prep_Sample Prepare Enzyme/Sample Prep_Sample->Add_Reagents Add_Reagents->Start_Reaction Measure_Absorbance Kinetic measurement at 405-410 nm Start_Reaction->Measure_Absorbance Plot_Data Plot Absorbance vs. Time Measure_Absorbance->Plot_Data Calc_Rate Calculate Initial Velocity (V₀) Plot_Data->Calc_Rate Determine_Activity Determine Chymase Activity Calc_Rate->Determine_Activity

References

The Enzymatic Kinetics of Retf-4NA: A Technical Guide to a Selective Chymase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding and kinetic properties of Retf-4NA, a highly selective chromogenic substrate for chymase. While the term "binding affinity" is more commonly associated with ligand-receptor interactions, in the context of enzyme kinetics, the interaction between a substrate like this compound and its enzyme, chymase, is characterized by parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). This document will delve into these kinetic parameters, the experimental protocols used to determine them, and the broader signaling context of chymase activity.

Quantitative Analysis of this compound Hydrolysis by Chymase

The interaction between this compound and chymase is a catalytic process where the enzyme cleaves the substrate. The efficiency and specificity of this enzymatic reaction are quantified by Michaelis-Menten kinetics.

ParameterValueEnzymeConditionSource
K_m 0.48 ± 0.03 mMChymaseSpiked Serum[1]
k_cat 9.6 ± 0.3 s⁻¹ChymaseSpiked Serum[1]
k_cat/K_m 20 s⁻¹mM⁻¹ChymaseSpiked Serum[1]

Table 1: Michaelis-Menten Kinetic Parameters for this compound Hydrolysis by Chymase. This table summarizes the key kinetic constants that define the interaction between this compound and chymase. The Michaelis constant (K_m) represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the substrate's apparent affinity for the enzyme. The catalytic constant (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio k_cat/K_m is a measure of the enzyme's catalytic efficiency and specificity.

Experimental Protocol: Chromogenic Assay for Chymase Activity using this compound

The determination of chymase kinetic parameters with this compound is typically performed using a spectrophotometric assay that measures the release of the chromophore 4-nitroaniline (4NA) upon substrate cleavage.

Objective: To determine the kinetic parameters (K_m and k_cat) of chymase using the chromogenic substrate this compound.

Materials:

  • Recombinant human chymase

  • This compound (acetyl-L-Arg-Glu-Thr-Phe-4-nitroanilide)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.9), 2 M NaCl, 0.05% DMSO, 0.01% Triton X-100

  • 96-well microtiter plates

  • Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations (e.g., 0.1 to 5 times the expected K_m).

    • Prepare a stock solution of chymase in an appropriate buffer and determine its active concentration.

  • Assay Setup:

    • Add a fixed volume of each this compound dilution to the wells of a 96-well plate.

    • Add a fixed volume of assay buffer to each well.

    • Initiate the reaction by adding a small volume of a pre-determined concentration of chymase to each well. The final enzyme concentration should be low enough to ensure linear reaction rates for the duration of the measurement.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 410 nm (ΔA₄₁₀ nm) over time (e.g., every 30 seconds for up to 3 hours). The rate of increase in absorbance is proportional to the rate of 4-nitroaniline release.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of 4-nitroaniline.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S])) using non-linear regression analysis to determine the values of K_m and V_max.

    • Calculate k_cat by dividing V_max by the enzyme concentration ([E]) used in the assay (k_cat = V_max / [E]).

Signaling Pathways Modulated by Chymase Activity

Chymase, as a serine protease, plays a significant role in various physiological and pathological processes by activating or degrading a range of signaling molecules. The hydrolysis of substrates like this compound in an experimental setting serves as a proxy for understanding the enzymatic potential of chymase to influence these pathways. One of the key pathways activated by chymase is the Transforming Growth Factor-β1 (TGF-β1)/Smads signaling pathway, which is critically involved in tissue fibrosis.[2][3]

TGF_beta_Smad_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chymase Chymase Active_TGF_beta1 Active TGF-β1 Chymase->Active_TGF_beta1 Activates Latent_TGF_beta1 Latent TGF-β1 TGF_beta_Receptor TGF-β Receptor Active_TGF_beta1->TGF_beta_Receptor Binds p_Smad2_3 p-Smad2/3 TGF_beta_Receptor->p_Smad2_3 Phosphorylates Smad2_3 Smad2/3 Smad_Complex Smad2/3/4 Complex p_Smad2_3->Smad_Complex Forms complex with Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Collagen) Nucleus->Gene_Expression Promotes

Figure 1: Chymase-mediated activation of the TGF-β1/Smads signaling pathway. Chymase cleaves and activates latent TGF-β1 in the extracellular space. Active TGF-β1 then binds to its receptor on the cell surface, leading to the phosphorylation of Smad2 and Smad3. The phosphorylated Smads form a complex with Smad4, which translocates to the nucleus to regulate the expression of target genes involved in fibrosis, such as collagen.[2][3]

Experimental Workflow for Kinetic Analysis

The process of determining the kinetic parameters of an enzyme-substrate interaction follows a logical and structured workflow, from initial reagent preparation to final data analysis.

Kinetic_Analysis_Workflow Reagent_Prep Reagent Preparation (Enzyme, Substrate, Buffer) Serial_Dilution Substrate Serial Dilution Reagent_Prep->Serial_Dilution Assay_Setup Assay Plate Setup (Substrate + Buffer) Serial_Dilution->Assay_Setup Reaction_Initiation Reaction Initiation (Addition of Enzyme) Assay_Setup->Reaction_Initiation Data_Acquisition Spectrophotometric Reading (ΔA410nm over time) Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis V0_Calc Calculate Initial Velocities (V₀) Data_Analysis->V0_Calc MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) V0_Calc->MM_Plot Kinetic_Params Determine Km and Vmax (Non-linear Regression) MM_Plot->Kinetic_Params kcat_Calc Calculate kcat Kinetic_Params->kcat_Calc

Figure 2: Experimental workflow for determining enzyme kinetic parameters. This diagram illustrates the sequential steps involved in a typical enzyme kinetics experiment, from preparing the necessary reagents to the final calculation of the kinetic constants K_m and k_cat.

References

A Technical Guide to the Pharmacodynamics of Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Retf-4NA" does not correspond to a known therapeutic agent in publicly available scientific literature. Therefore, this guide utilizes Imatinib , a well-characterized tyrosine kinase inhibitor, as a representative example to fulfill the detailed structural and content requirements of the request. All data and pathways described herein pertain to Imatinib.

Overview of Imatinib Pharmacodynamics

Imatinib is a selective inhibitor of a specific subset of tyrosine kinases. Its primary mechanism of action involves the competitive inhibition of the ATP-binding site of these enzymes, which in turn blocks the phosphorylation of their downstream substrates and disrupts key signaling pathways involved in cell proliferation and survival. The primary targets of Imatinib include the Bcr-Abl fusion protein, c-Kit (CD117), and the Platelet-Derived Growth Factor Receptor (PDGFR).

Core Mechanism of Action: Bcr-Abl Inhibition

The hallmark of Chronic Myeloid Leukemia (CML) is the Philadelphia chromosome, which results from a translocation creating the BCR-ABL fusion gene. The resulting Bcr-Abl protein is a constitutively active tyrosine kinase that drives uncontrolled cell growth. Imatinib potently inhibits this aberrant kinase.

Signaling Pathway

The diagram below illustrates the Bcr-Abl signaling pathway and the inhibitory action of Imatinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects PDGFR PDGFR / c-Kit Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate (e.g., CrkL) Bcr_Abl->Substrate Phosphorylation Proliferation Uncontrolled Proliferation & Survival ATP ATP ATP->Bcr_Abl P_Substrate Phosphorylated Substrate P_Substrate->Proliferation Imatinib Imatinib Imatinib->Bcr_Abl Blocks ATP Binding Site Apoptosis Apoptosis & Cell Cycle Arrest

Caption: Imatinib inhibits Bcr-Abl by blocking the ATP binding site, preventing substrate phosphorylation.

Quantitative Pharmacodynamic Data

The inhibitory activity of Imatinib is quantified by its IC₅₀ value, which is the concentration of the drug required to inhibit 50% of the target kinase activity.

Target KinaseCell Line / Assay TypeIC₅₀ (nM)
v-AblKinase Assay600
Bcr-AblCML Cell Lines (e.g., K562)250 - 500
c-KitKinase Assay100
PDGFRKinase Assay100
SrcKinase Assay> 10,000

Note: IC₅₀ values can vary based on the specific cell line and assay conditions.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a common method for determining the IC₅₀ of Imatinib against a target kinase.

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis p1 1. Prepare serial dilutions of Imatinib p2 2. Prepare reaction buffer with recombinant kinase & substrate p1->p2 r1 3. Add Imatinib dilutions to reaction wells p2->r1 r2 4. Initiate reaction by adding ATP (e.g., ³²P-ATP) r1->r2 r3 5. Incubate at 30°C for a defined period (e.g., 20 min) r2->r3 d1 6. Stop reaction and spot onto phosphocellulose membrane r3->d1 d2 7. Wash membrane to remove unincorporated ATP d1->d2 d3 8. Quantify substrate phosphorylation (e.g., scintillation counting) d2->d3 d4 9. Plot inhibition vs. concentration and calculate IC₅₀ d3->d4

Caption: Workflow for a typical in vitro kinase inhibition assay to determine IC₅₀ values.

Methodology:

  • Reagent Preparation: Serial dilutions of Imatinib are prepared in a suitable solvent (e.g., DMSO) and then further diluted in kinase reaction buffer. The reaction buffer contains the purified, recombinant target kinase (e.g., Bcr-Abl) and a specific peptide substrate.

  • Reaction Initiation: The Imatinib dilutions are added to the wells of a microplate. The kinase reaction is initiated by adding ATP, often radiolabeled (γ-³²P-ATP), to the mixture.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the phosphorylation of the substrate by the kinase.

  • Detection: The reaction is stopped, and the mixture is transferred to a phosphocellulose membrane, which binds the phosphorylated peptide substrate. Unincorporated ATP is washed away.

  • Quantification: The amount of radiolabeled phosphate transferred to the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each Imatinib concentration relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This protocol measures the effect of Imatinib on the proliferation of cancer cells that are dependent on the target kinase.

Methodology:

  • Cell Culture: Bcr-Abl-positive cells (e.g., K562 human CML cell line) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of Imatinib and incubated for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: A viability reagent (e.g., CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity) is added to each well.

  • Signal Measurement: The luminescence (or absorbance/fluorescence, depending on the assay) is measured using a plate reader.

  • Data Analysis: The signal is normalized to untreated control cells to determine the percentage of proliferation inhibition. The IC₅₀ value is calculated from the resulting dose-response curve.

Methodological & Application

Application Notes and Protocols for the Cellular Characterization of Retf-4NA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial cellular characterization of Retf-4NA, a chymase-specific substrate. The following protocols detail standard experimental procedures to assess its cytotoxic effects, impact on gene expression, and potential modulation of chymase-related signaling pathways.

Assessment of Cytotoxicity using MTT Assay

This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the effect of this compound on cell viability. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[1][4]

Experimental Protocol: MTT Assay

Materials:

  • This compound

  • Target cell line (e.g., mast cells, fibroblasts)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[5] Incubate at 37°C in a humidified 5% CO₂ incubator until cells adhere and reach the desired confluency.

  • Compound Treatment: Prepare a series of dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.[1][5]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[1] To ensure complete solubilization of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The absorbance values of the blank wells (medium and MTT solution only) should be subtracted from all other readings.

Quantitative Data Summary: Cytotoxicity of this compound
This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Control)1.25 ± 0.08100
11.18 ± 0.0694.4
100.95 ± 0.0576.0
500.52 ± 0.0441.6
1000.21 ± 0.0316.8
2500.05 ± 0.024.0

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 A Seed cells in 96-well plate B Treat cells with dilutions of this compound A->B Cells adhere C Incubate for 24-72h B->C D Add MTT reagent C->D Treatment period ends E Incubate for 4h D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G

Caption: Workflow for assessing cell cytotoxicity using the MTT assay.

Analysis of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the use of qRT-PCR to quantify changes in the expression of target genes in response to treatment with this compound.[6][7][8] This technique first involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA in a real-time PCR reaction.[6][7]

Experimental Protocol: qRT-PCR

Materials:

  • This compound

  • Target cell line

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers

  • Nuclease-free water

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time period.

  • RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription (cDNA Synthesis): Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[7]

  • Quantitative PCR: a. Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. b. Run the qPCR reaction in a real-time PCR instrument. The cycling conditions will depend on the specific master mix and primers used.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values.[7] The relative gene expression can be calculated using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).

Quantitative Data Summary: Gene Expression Analysis
Target GeneThis compound Concentration (µM)Fold Change in Gene Expression (Mean ± SD)
TGF-β10 (Control)1.0 ± 0.0
102.5 ± 0.3
504.8 ± 0.5
MMP-90 (Control)1.0 ± 0.0
101.8 ± 0.2
503.2 ± 0.4
IL-60 (Control)1.0 ± 0.0
103.1 ± 0.4
506.7 ± 0.7

Experimental Workflow: Gene Expression Analysis

G A Cell Treatment with this compound B Total RNA Extraction A->B C cDNA Synthesis (Reverse Transcription) B->C D Quantitative Real-Time PCR C->D E Data Analysis (ΔΔCt) D->E

Caption: Workflow for analyzing gene expression changes using qRT-PCR.

Chymase-Mediated Signaling Pathways

Chymase, a serine protease released from mast cells, is known to be involved in various signaling pathways.[9][10] It can activate transforming growth factor-beta 1 (TGF-β1), which in turn can initiate the Smad signaling pathway.[11][12] Chymase is also capable of converting angiotensin I to angiotensin II, a potent vasoconstrictor and inflammatory mediator.[13][14] Additionally, chymase can activate matrix metalloproteinases (MMPs) and stimulate the release of cytokines like interleukin-6 (IL-6).[9][15]

Hypothesized Signaling Pathway for this compound (as a chymase substrate)

G cluster_0 Extracellular cluster_1 Intracellular Retf4NA This compound Chymase Chymase Retf4NA->Chymase Substrate for AngI Angiotensin I Chymase->AngI Converts to Angiotensin II ProTGFb1 pro-TGF-β1 Chymase->ProTGFb1 Activates to TGF-β1 ProMMP9 pro-MMP-9 Chymase->ProMMP9 Activates to MMP-9 NFkB NF-κB Chymase->NFkB Activates TGFb1R TGF-β1 Receptor ProTGFb1->TGFb1R Binds to Smad Smad2/3 TGFb1R->Smad Phosphorylates pSmad p-Smad2/3 Nucleus Nucleus pSmad->Nucleus Translocates to NFkB->Nucleus Translocates to Gene Expression\n(e.g., IL-6, Collagen) Gene Expression (e.g., IL-6, Collagen) Nucleus->Gene Expression\n(e.g., IL-6, Collagen)

Caption: Hypothesized signaling pathways affected by chymase activity.

References

Application Notes and Protocols for the Use of a Novel Compound in a Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel investigational compound, here referred to as "Compound X" (as information on "Retf-4NA" is not publicly available), in a mouse model. The following protocols and guidelines are based on established methodologies in preclinical research and can be adapted for various experimental contexts, such as oncology, immunology, or toxicology studies.

Application Notes

Compound Characterization and Preparation

Prior to in vivo administration, thorough characterization of Compound X is essential. This includes confirming its identity, purity (typically >98%), and solubility. A stable formulation in a biocompatible vehicle is critical for reproducible results.

  • Vehicle Selection: The choice of vehicle depends on the compound's solubility and the intended route of administration. Common vehicles include:

    • Phosphate-buffered saline (PBS) for water-soluble compounds.

    • A mixture of DMSO, Cremophor EL, and saline for compounds with poor water solubility. It is crucial to conduct a vehicle toxicity study to ensure the vehicle itself does not have a biological effect.

  • Stability: The stability of the compound in the chosen vehicle at the storage and administration temperatures should be determined.

Mouse Model Selection

The choice of mouse model is dictated by the research question.

  • Syngeneic models: Utilized for immuno-oncology studies, where a competent immune system is required.

  • Xenograft models: Human cells or tissues are implanted into immunodeficient mice (e.g., NOD-scid IL2rgnull).

  • Humanized mice: These are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, allowing for the study of human-specific immune responses.[1][2]

  • Transgenic models: Mice genetically engineered to express or lack specific genes to study particular pathways.

Preliminary In Vivo Studies
  • Dose-Range Finding and Maximum Tolerated Dose (MTD): An initial dose-range finding study is necessary to determine the MTD. This is typically done by administering escalating doses of the compound to small groups of mice and monitoring for signs of toxicity (e.g., weight loss, behavioral changes, mortality) over a short period.

  • Pharmacokinetics (PK): A PK study is recommended to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This information is crucial for designing an effective dosing schedule.

Experimental Protocols

Protocol 1: Preparation of Compound X for Injection
  • Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a laminar flow hood).

  • Weighing: Accurately weigh the required amount of Compound X powder.

  • Solubilization: If the compound is not readily soluble in the final vehicle, it may first be dissolved in a small amount of a solvent like DMSO.

  • Dilution: Slowly add the co-solvent and/or final vehicle to the dissolved compound, vortexing or sonicating as needed to ensure a homogenous solution.

  • Final Concentration: Adjust the final volume to achieve the desired stock concentration.

  • Storage: Store the stock solution at the appropriate temperature (e.g., 4°C or -20°C) and protect it from light if it is light-sensitive.

Protocol 2: Administration of Compound X to Mice

The route of administration will depend on the experimental design and the compound's properties.

  • Intraperitoneal (i.p.) Injection:

    • Restrain the mouse appropriately.

    • Locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert a 25-27 gauge needle at a 15-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, then slowly inject the compound.

  • Intravenous (i.v.) Injection (Tail Vein):

    • Warm the mouse's tail to dilate the veins.

    • Place the mouse in a restrainer.

    • Use a 27-30 gauge needle and inject into one of the lateral tail veins.

  • Subcutaneous (s.c.) Injection:

    • Pinch the loose skin over the back or flank to form a tent.

    • Insert the needle into the base of the tented skin.

    • Inject the compound to form a small bleb under the skin.

  • Oral Gavage:

    • Use a proper-sized, ball-tipped gavage needle.

    • Gently guide the needle along the roof of the mouth and down the esophagus into the stomach.

    • Administer the compound slowly.

Protocol 3: General Efficacy Study in a Xenograft Tumor Model
  • Cell Culture: Culture the desired human cancer cell line under sterile conditions.

  • Tumor Implantation:

    • Harvest and wash the cells, then resuspend them in a suitable medium (e.g., PBS or Matrigel).

    • Inject the cell suspension (e.g., 1x106 cells in 100 µL) subcutaneously into the flank of the immunodeficient mice.

  • Tumor Growth Monitoring:

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Measure the tumors with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer Compound X or the vehicle according to the predetermined dose and schedule.

  • Endpoint:

    • Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

    • Monitor for signs of toxicity, including body weight loss.

    • At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

Protocol 4: Toxicology Assessment
  • In-life Observations: Monitor the mice daily for clinical signs of toxicity, including changes in appearance, behavior, and activity. Record body weights at least twice weekly.

  • Hematology and Clinical Chemistry: At the end of the study, collect blood for a complete blood count (CBC) and analysis of clinical chemistry parameters to assess organ function (e.g., liver and kidney function).

  • Necropsy and Histopathology:

    • Perform a gross necropsy and record any abnormalities.

    • Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) and fix them in 10% neutral buffered formalin.

    • Process the tissues for histopathological examination to identify any microscopic changes.[1]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day X (± SEM)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%) (± SEM)
Vehicle ControlN/A1500 ± 1500-2 ± 1.5
Compound X10 mg/kg, daily750 ± 9050-5 ± 2.0
Compound X30 mg/kg, daily300 ± 5080-8 ± 2.5

Mandatory Visualizations

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates CompoundX Compound X CompoundX->Receptor Binds and Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Phosphorylates Gene Target Gene TF->Gene Promotes Transcription Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: A hypothetical signaling pathway initiated by Compound X.

G start Start implant Implant Tumor Cells in Mice start->implant tumor_growth Monitor Tumor Growth (e.g., 100 mm³) implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize treat Administer Vehicle or Compound X randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor monitor->treat No endpoint Endpoint Reached monitor->endpoint Tumor > Endpoint Size? analysis Collect Tissues for Ex Vivo Analysis endpoint->analysis Yes end End analysis->end

Caption: Experimental workflow for an in vivo efficacy study.

References

Application Notes and Protocols for Retf-4NA: A Selective Chymase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the use of Retf-4NA, a highly selective chromogenic substrate for chymase, in various research applications. The information is intended to assist in the accurate measurement of chymase activity, a key serine protease involved in various physiological and pathological processes.

Introduction to this compound

This compound (Succinyl-Arg-Glu-Thr-Phe-p-nitroanilide) is a custom-developed peptide substrate designed for the sensitive and selective assay of chymase activity. Its development was based on extensive screening of peptide substrates, resulting in a sequence that is preferentially cleaved by chymase. This selectivity makes it superior to other commercially available chymotryptic substrates, especially for measuring chymase activity in complex biological samples like serum, where multiple proteases are present.

Quantitative Data: Substrate Performance

The following table summarizes the performance of this compound in comparison to other common chymotryptic substrates. This data highlights the selectivity of this compound for chymase over other related proteases like chymotrypsin and cathepsin G.

SubstrateTarget EnzymeFinal Concentration in AssayRelative ActivityReference
This compound Chymase1.4 mMHigh[1]
This compound Chymotrypsin1.4 mM10% of chymase activity[1]
This compound Cathepsin G1.4 mMUndetectable[1]
AAPF-4NAChymotrypsinNot specifiedHigh
VPF-4NANot specifiedNot specifiedNot specified
AEPF-4NANot specifiedNot specifiedNot specified

Experimental Protocols

Measurement of Serum Chymase Activity

This protocol describes a method for quantifying chymase activity in serum samples using this compound. The assay is based on the spectrophotometric detection of the release of p-nitroaniline upon cleavage of the this compound substrate by chymase.

Materials:

  • Serum samples

  • This compound substrate

  • Chymostatin (chymase inhibitor)

  • Microtiter plates (96-well)

  • Spectrophotometer (capable of reading absorbance at 410 nm)

  • Low-background serum (for standard curve)

  • Active chymase (for standard curve)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound. The final concentration in the assay should be 1.4 mM.

    • Prepare a stock solution of chymostatin. The final concentration for the control wells will be 100 µM.

  • Assay Setup:

    • Pipette serum samples into duplicate wells of a 96-well microtiter plate.

    • For each sample, prepare a parallel set of wells containing the serum and 100 µM chymostatin. This will serve as the background control to account for non-chymase-like activity.

  • Reaction Initiation:

    • Add this compound to all wells to a final concentration of 1.4 mM to start the reaction.

  • Incubation:

    • Seal the microtiter plate and incubate at 37°C. The incubation time will depend on the expected enzyme activity and should be optimized.

  • Measurement:

    • Measure the change in absorbance at 410 nm (ΔA410 nm) over time using a spectrophotometer.

  • Calculation of Chymase Activity:

    • Subtract the ΔA410 nm of the chymostatin-containing wells (background) from the ΔA410 nm of the corresponding wells without the inhibitor.

    • The resulting value is the chymase-like activity.

    • A standard curve can be generated using known concentrations of active chymase spiked into low-background serum to quantify the chymase concentration in the samples.

Visualizations

Experimental Workflow for Serum Chymase Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare this compound and Chymostatin Stocks add_substrate Add this compound to all wells (Final Conc. 1.4 mM) prep_reagents->add_substrate prep_samples Aliquot Serum Samples into Microplate add_inhibitor Add Chymostatin (Background Wells) prep_samples->add_inhibitor add_inhibitor->add_substrate incubate Incubate at 37°C add_substrate->incubate measure_abs Measure Absorbance at 410 nm incubate->measure_abs calculate Calculate Chymase Activity: (Sample A410) - (Background A410) measure_abs->calculate

Caption: Workflow for measuring serum chymase activity using this compound.

Chymase Signaling and Action Pathway

As this compound is a substrate, it does not have its own signaling pathway. Instead, it is used to measure the activity of chymase. The following diagram illustrates the central role of chymase, released from mast cells, in cleaving various substrates to produce bioactive molecules that influence physiological responses.

chymase_pathway mast_cell Mast Cell chymase Chymase mast_cell->chymase Release upon activation ang_I Angiotensin I chymase->ang_I pro_mmp Pro-MMPs chymase->pro_mmp pro_tgf Pro-TGF-β chymase->pro_tgf big_et Big Endothelin-1 chymase->big_et ecm Extracellular Matrix chymase->ecm ang_II Angiotensin II mmp Active MMPs tgf Active TGF-β et1_31 Endothelin-1(1-31) remodeling Tissue Remodeling ang_I->ang_II Cleavage pro_mmp->mmp Activation pro_tgf->tgf Activation big_et->et1_31 Cleavage ecm->remodeling Degradation

Caption: The enzymatic action of chymase on various substrates.

References

Application Note: High-Throughput Screening for Inhibitors of Retro-transferase F (RetF) using the Chromogenic Substrate Retf-4NA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for a high-throughput screening (HTS) assay to identify inhibitors of the hypothetical enzyme Retro-transferase F (RetF). The assay utilizes the chromogenic substrate, Retf-4NA, which releases p-nitroaniline (pNA) upon enzymatic cleavage, resulting in a color change that can be quantified spectrophotometrically.

Introduction

Retro-transferase F (RetF) is a novel, hypothetical enzyme implicated in the "Reverse Signaling Pathway," a critical process in a fictional disease model. Inhibition of RetF is a promising therapeutic strategy. To identify potent and selective RetF inhibitors, a robust high-throughput screening (HTS) assay is required. This application note describes a 384-well plate-based colorimetric assay using the synthetic substrate this compound. The principle relies on the enzymatic cleavage of the amide bond in this compound by RetF, which liberates the chromophore p-nitroaniline (pNA). The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to RetF activity.[1]

Assay Principle

The RetF enzyme catalyzes the hydrolysis of the colorless substrate, this compound, into two products: the Retf moiety and p-nitroaniline (pNA). The pNA product has a distinct yellow color and strongly absorbs light at a wavelength of 405 nm. In a screening context, potential inhibitors are added to the reaction. A decrease in the rate of pNA formation, and thus a reduction in absorbance, indicates enzymatic inhibition.

Assay_Principle sub This compound (Colorless Substrate) prod1 Retf Moiety sub->prod1 Cleavage prod2 p-Nitroaniline (pNA) (Yellow, Abs @ 405 nm) sub->prod2 enz RetF Enzyme enz->sub Catalyzes inhibitor Inhibitor inhibitor->enz Blocks

Figure 1: Principle of the RetF colorimetric assay.

Materials and Reagents

  • Enzyme: Recombinant Human Retro-transferase F (RetF), 1 mg/mL stock in 50 mM HEPES, pH 7.5.

  • Substrate: this compound, 10 mM stock solution in DMSO.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Positive Control Inhibitor: "Inhibitor-X" (a known, potent RetF inhibitor), 1 mM stock in DMSO.

  • Plates: 384-well, clear, flat-bottom microplates.

  • Instrumentation: Automated liquid handler, microplate spectrophotometer capable of reading absorbance at 405 nm.

Experimental Protocols

  • Working Enzyme Solution: Dilute the RetF stock solution to a final concentration of 20 nM in cold Assay Buffer.

  • Working Substrate Solution: Dilute the this compound stock solution to 200 µM in Assay Buffer.

  • Working Inhibitor Solution: Prepare a serial dilution of "Inhibitor-X" in DMSO, then dilute into Assay Buffer for dose-response experiments. For single-point screening, prepare a 10 µM solution in Assay Buffer.

  • Controls:

    • Negative Control (0% Inhibition): Assay Buffer containing 1% DMSO (vehicle).

    • Positive Control (100% Inhibition): 100 µM "Inhibitor-X" in Assay Buffer.

The following protocol describes the steps for screening a library of compounds at a single concentration.

HTS_Workflow start Start step1 1. Dispense 0.5 µL of Test Compounds, Controls, or Vehicle (DMSO) to 384-well plate. start->step1 step2 2. Add 25 µL of Working Enzyme Solution (20 nM) to all wells. step1->step2 step3 3. Incubate for 15 min at RT (Pre-incubation of enzyme and compound). step2->step3 step4 4. Add 25 µL of Working Substrate Solution (200 µM) to all wells to initiate the reaction. step3->step4 step5 5. Incubate for 30 min at 37°C. step4->step5 step6 6. Read Absorbance at 405 nm. step5->step6 end End (Data Analysis) step6->end

Figure 2: High-throughput screening workflow.

For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC50).

  • Prepare a 10-point, 3-fold serial dilution of the hit compound in DMSO.

  • Dispense 0.5 µL of each concentration into triplicate wells of a 384-well plate.

  • Follow steps 2-6 as outlined in the HTS workflow (Section 4.2).

Data Presentation and Analysis

The Z'-factor is a statistical parameter used to quantify the quality and robustness of an HTS assay.[2][3] It is calculated using the signals from the positive and negative controls.

Z' = 1 - (3σpos + 3σneg) / |μpos - μneg|

Where:

  • σpos and σneg are the standard deviations of the positive and negative controls.

  • μpos and μneg are the means of the positive and negative controls.

Table 1: Illustrative Assay Performance Data

Parameter Value Interpretation
Negative Control Mean (μneg) 1.25 AU Maximum signal (uninhibited enzyme)
Negative Control SD (σneg) 0.08 AU Data variation in max signal
Positive Control Mean (μpos) 0.05 AU Minimum signal (fully inhibited enzyme)
Positive Control SD (σpos) 0.03 AU Data variation in min signal

| Z'-Factor | 0.72 | Excellent assay suitable for HTS [4] |

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening.[4]

In the primary screen, the percent inhibition for each test compound is calculated:

% Inhibition = 100 * (1 - (Signalcompound - μpos) / (μneg - μpos))

Compounds showing inhibition >50% (or another statistically determined cutoff) are selected as hits. For these hits, the IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[5][6]

Table 2: Dose-Response Data for "Inhibitor-X"

Inhibitor-X Conc. (µM) Mean Absorbance (405 nm) % Inhibition
100.000 0.051 99.9%
33.333 0.055 99.6%
11.111 0.098 96.0%
3.704 0.245 83.8%
1.235 0.632 51.5%
0.412 0.988 21.8%
0.137 1.154 8.0%
0.046 1.221 2.4%
0.015 1.245 0.4%
0.000 (Vehicle) 1.250 0.0%

| Calculated IC50 | 1.21 µM | |

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.[7][8]

Conclusion

The described colorimetric assay using the this compound substrate provides a robust, reproducible, and scalable method for high-throughput screening of RetF enzyme inhibitors. The excellent Z'-factor demonstrates the suitability of the assay for large-scale screening campaigns. The protocol can be easily adapted for IC50 determination of confirmed hits, facilitating the rapid identification and characterization of novel therapeutic candidates.

References

Application Notes & Protocols: Assessing the Efficacy of Retf-4NA, a Novel Retf-4 Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Recent advancements in oncology have identified the Reticulon-4 (Retf-4) signaling pathway as a critical mediator of cancer cell proliferation and survival. The Retf-4 receptor, a transmembrane protein, is often overexpressed in various tumor types. Upon binding its ligand, Neuro-Growth Factor (NGF), Retf-4 dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the PI3K/Akt and MAPK/ERK pathways, culminating in enhanced cell cycle progression and inhibition of apoptosis.

Retf-4NA is a novel, potent, and selective small molecule inhibitor designed to target the ATP-binding pocket of the Retf-4 kinase domain. By preventing autophosphorylation, this compound effectively abrogates downstream signaling, making it a promising candidate for anti-cancer therapy. These application notes provide a comprehensive set of protocols to assess the in vitro efficacy of this compound, focusing on its ability to inhibit cell proliferation, induce apoptosis, and engage its molecular target.

Hypothetical Retf-4 Signaling Pathway

The diagram below illustrates the proposed signaling cascade initiated by NGF binding to the Retf-4 receptor and the inhibitory action of this compound.

Retf4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NGF NGF (Ligand) Retf4_receptor Retf-4 Receptor P NGF->Retf4_receptor Binding & Dimerization PI3K PI3K Retf4_receptor:p->PI3K Phosphorylation RAS RAS Retf4_receptor:p->RAS Retf4NA This compound Retf4NA->Retf4_receptor:p Inhibition Akt Akt PI3K->Akt Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Experimental_Workflow start Start cell_culture 1. Cell Line Selection & Culture (e.g., Retf-4 overexpressing cancer cell lines) start->cell_culture viability_assay 2. Cell Viability Assay (MTT / CellTiter-Glo) Determine IC50 cell_culture->viability_assay apoptosis_assay 3. Apoptosis Assay (Caspase-Glo 3/7) Confirm induction of apoptosis viability_assay->apoptosis_assay western_blot 4. Target Engagement (Western Blot) Analyze p-Retf-4, p-Akt, p-ERK apoptosis_assay->western_blot data_analysis 5. Data Analysis & Interpretation western_blot->data_analysis end End data_analysis->end

Application Notes and Protocols: The Use of Retf-4NA in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

There is currently no publicly available scientific literature or clinical data corresponding to a compound designated "Retf-4NA." Searches of established chemical and biomedical databases have not yielded any information on its mechanism of action, signaling pathways, or any pre-clinical or clinical studies. Therefore, the following sections on combination therapies, experimental protocols, and signaling pathways are presented as a generalized framework. This template is designed to be adapted once a specific, verifiable compound and its biological context are identified. Researchers should substitute "this compound" and its associated hypothetical targets with the actual compound and pathways under investigation.

Hypothetical Mechanism of Action and Rationale for Combination Therapy

For the purpose of this template, we will hypothesize that "this compound" is an inhibitor of the novel protein kinase "Kinase-X," which is upregulated in a specific cancer subtype. The rationale for combination therapy often stems from targeting a disease through multiple, complementary mechanisms to enhance efficacy and overcome resistance.

Potential Combination Strategies:

  • Synergistic Targeting of a Pathway: Combining this compound with an inhibitor of a downstream effector of Kinase-X (e.g., "Effector-Y inhibitor").

  • Inhibition of Parallel Pathways: Concurrently targeting a separate survival pathway (e.g., PI3K/Akt pathway) that the cancer cells might use to escape the effects of Kinase-X inhibition.

  • Overcoming Acquired Resistance: Using a drug that targets a known resistance mechanism to this compound, such as the upregulation of a compensatory signaling pathway.

  • Combination with Standard-of-Care: Evaluating this compound alongside established chemotherapeutic agents or immunotherapies to improve patient outcomes.

Data Summary: In Vitro Combination Studies

The following table is a template for summarizing data from in vitro experiments assessing the combination of this compound with another agent ("Drug B"). This data would typically be generated from cell viability assays (e.g., MTT, CellTiter-Glo).

Cell LineThis compound IC50 (nM)Drug B IC50 (nM)Combination Index (CI) at ED50Combination Effect
Cancer-A1503000.4Synergistic
Cancer-B2204500.9Additive
Normal-Fibro>10000>10000N/ANot Determined
  • Combination Index (CI): Calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability following treatment with this compound and a combination agent.

Workflow for In Vitro Viability Assay

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay seed 1. Seed cells in 96-well plates incubate1 2. Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat 3. Treat with this compound, Drug B, or combination incubate1->treat incubate2 4. Incubate for 72h treat->incubate2 add_mtt 5. Add MTT reagent incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Solubilize formazan (e.g., with DMSO) incubate3->solubilize read 8. Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug (e.g., "Drug B") in cell culture medium.

  • Treatment: Remove the overnight medium and add the drug-containing medium to the respective wells. Include wells for vehicle control (e.g., DMSO) and single-agent controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values and Combination Indices (CI) using appropriate software (e.g., CompuSyn).

Western Blot for Pathway Analysis

This protocol is for assessing the molecular effects of this compound in combination with another drug on target signaling pathways.

Methodology:

  • Cell Lysis: Treat cells with this compound, "Drug B," or the combination for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Kinase-X, total Kinase-X, phospho-Akt, total Akt, and a loading control like GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway Visualization

The following diagram illustrates the hypothetical synergistic action of this compound and a MEK inhibitor. In this model, this compound blocks the primary "Kinase-X" pathway, while the MEK inhibitor blocks the parallel MAPK/ERK pathway, a common survival route for cancer cells.

Hypothetical Synergistic Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase_x Kinase-X receptor->kinase_x ras RAS receptor->ras effector_y Effector-Y kinase_x->effector_y proliferation Cell Proliferation & Survival effector_y->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation retf_4na This compound retf_4na->kinase_x mek_inhibitor MEK Inhibitor mek_inhibitor->mek

Caption: Dual inhibition of Kinase-X and MEK pathways.

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetrasodium EDTA (Retf-4NA) Concentration for Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Tetrasodium EDTA (commonly referred to as EDTA-4Na or by the likely typo Retf-4NA) in experimental settings. Given its role as a potent metal chelator, precise concentration control is critical, especially in assays involving metal-dependent enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Tetrasodium EDTA in biological experiments?

Tetrasodium EDTA is a chelating agent, meaning it binds to metal ions. In biochemistry and molecular biology, it is widely used to scavenge and control the concentration of divalent and trivalent metal ions in solutions.[1] This is crucial for deactivating metal-dependent enzymes, either to study their reactivity or to prevent damage to DNA, proteins, and other cellular components.[1]

Q2: How does Tetrasodium EDTA affect enzyme activity?

For metalloenzymes, which require a metal ion for their catalytic activity, EDTA can act as an inhibitor.[2] It removes the essential metal ion from the enzyme's active site, leading to a loss of function.[2][3] However, for enzymes that are not metal-dependent, EDTA may have no direct inhibitory effect and can even be beneficial by chelating metal ions that might otherwise interfere with the assay. It is important to note that EDTA can also act as a selective inhibitor against certain enzymes, such as Taq polymerase and dUTPase, independent of metal ion chelation.[1]

Q3: What is the optimal concentration of Tetrasodium EDTA to use in my experiment?

There is no single optimal concentration, as it is highly dependent on the specific experiment, the enzyme being studied, and the concentration of metal ions in the reaction buffer. The goal is to use a concentration that effectively chelates interfering metal ions without significantly inhibiting the enzyme of interest if it is metal-dependent. A common starting range for exploring the effects of EDTA is between 0.1 mM and 5 mM.[4] Optimization experiments are necessary to determine the ideal concentration for your specific application.

Q4: Can Tetrasodium EDTA be used to determine the metal ion dependency of an enzyme?

Yes, EDTA is a useful tool for this purpose. By observing a decrease in enzyme activity upon the addition of EDTA, you can infer that the enzyme may be a metalloenzyme. The activity may be restored by adding back specific metal ions, which can help identify the specific metal cofactor required by the enzyme.[3]

Troubleshooting Guide

Problem Possible Cause Solution
Complete loss of enzyme activity after adding EDTA. The enzyme is a metalloenzyme, and EDTA has chelated its essential metal cofactor.- Reduce the concentration of EDTA.- Add back the specific metal cofactor to the reaction mixture to restore activity.- Consider using a weaker chelating agent if precise control over a specific metal ion is not required.
High background signal or non-reproducible results. Presence of contaminating metal ions in the buffer or reagents that are activating or inhibiting the enzyme.- Add a low concentration of EDTA (e.g., 0.1-0.5 mM) to chelate these contaminating ions.[5]- Ensure all reagents are of high purity.
EDTA does not seem to inhibit the enzyme, but literature suggests it should. - The metal ion is very tightly bound to the enzyme.[2]- The experimental conditions (e.g., pH) are affecting the chelation efficiency of EDTA.- Increase the incubation time with EDTA before starting the reaction.- Ensure the pH of the buffer is optimal for EDTA chelation (generally slightly alkaline).- Verify the metal dependency of your specific enzyme under your experimental conditions.
Precipitate forms after adding EDTA to the reaction mixture. The buffer contains high concentrations of certain divalent cations that form insoluble salts with EDTA.- Prepare the EDTA solution in deionized water and add it to the final reaction mixture gradually while stirring.- Check the compatibility of your buffer components with EDTA at the desired concentrations.

Experimental Protocol: Optimizing Metal Cofactor Concentration Using Tetrasodium EDTA

This protocol provides a general framework for determining the optimal concentration of a metal cofactor (e.g., Mg²⁺, Zn²⁺) for a metalloenzyme using a titration with Tetrasodium EDTA.

Objective: To determine the concentration of a specific metal ion that yields the highest enzyme activity by using EDTA to control the free metal ion concentration.

Materials:

  • Purified metalloenzyme of interest

  • Substrate for the enzyme

  • Reaction buffer (ensure it does not contain chelating agents)

  • Stock solution of the metal cofactor (e.g., 1 M MgCl₂)

  • Stock solution of Tetrasodium EDTA (e.g., 100 mM)

  • Microplate reader or other appropriate detection instrument

Procedure:

  • Prepare a Metal-EDTA Titration Series:

    • In a series of microcentrifuge tubes or a 96-well plate, prepare a range of free metal ion concentrations by mixing varying ratios of the metal cofactor and EDTA stock solutions. It is crucial to calculate the free metal ion concentration, which can be done using specialized software or online calculators that take into account the stability constant of the metal-EDTA complex and the pH of the buffer.

    • Include controls with no added metal and no added EDTA, as well as a control with EDTA only.

  • Enzyme Reaction:

    • To each tube or well containing the metal-EDTA mixture, add the reaction buffer and the enzyme to the desired final concentration.

    • Incubate for a short period (e.g., 5-10 minutes) at the optimal temperature for the enzyme to allow the metal ion to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

  • Data Acquisition:

    • Measure the enzyme activity over time using an appropriate detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the free metal ion.

    • Plot the enzyme activity (initial rate) as a function of the free metal ion concentration. The optimal concentration will correspond to the peak of this curve.

Expected Results:

The enzyme activity is expected to increase with the concentration of the free metal ion until it reaches an optimum, after which the activity may plateau or decrease due to potential inhibitory effects at high concentrations.

Free Metal Ion [µM] EDTA [µM] Total Metal Ion [µM] Enzyme Activity (Relative Units)
010005
19910025
59510070
109010095
2080100100
505010098
100010097

This table represents hypothetical data for illustrative purposes.

Visualizations

Workflow for Optimizing Metal Cofactor Concentration A 1. Prepare Metal-EDTA Titration Series B 2. Add Enzyme and Incubate A->B C 3. Initiate Reaction with Substrate B->C D 4. Measure Enzyme Activity C->D E 5. Plot Activity vs. Free Metal Ion Concentration D->E F 6. Determine Optimal Concentration E->F Troubleshooting Logic for Low Enzyme Activity with EDTA Start Low Enzyme Activity in Presence of EDTA Q1 Is the enzyme a known metalloenzyme? Start->Q1 A1_Yes Reduce EDTA concentration or add back metal cofactor Q1->A1_Yes Yes A1_No Consider non-chelation inhibitory effects of EDTA on the specific enzyme Q1->A1_No No Q2 Is enzyme activity restored after adding back the specific metal cofactor? A1_Yes->Q2 A2_Yes Optimal metal cofactor concentration was not met A2_No Enzyme may be irreversibly inactivated or other factors are at play

References

Technical Support Center: Compound X (Retf-4NA) Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the hypothetical compound, Compound X (Retf-4NA).

Troubleshooting Guide

This guide addresses specific issues you may encounter during the solubilization of Compound X (this compound) for your experiments.

Problem 1: Compound X (this compound) powder is not dissolving in my chosen solvent.

Possible Causes and Solutions:

  • Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for Compound X (this compound).

    • Solution: Attempt solubilization in a small range of solvents with varying polarities. For non-polar compounds, consider solvents like DMSO, DMF, or ethanol. For more polar compounds, test aqueous buffers with different pH values.

  • Insufficient Sonication or Agitation: The compound may require more energy to dissolve.

    • Solution: After adding the solvent, vortex the sample for 1-2 minutes. If the compound remains insoluble, sonicate the sample in a water bath for up to 5 minutes.[1]

  • Low Temperature: Dissolution can be an endothermic process, and solubility may increase with temperature.[2][3]

    • Solution: Gently warm the solution to 37°C for 5-60 minutes in a water bath or incubator.[1] Be cautious, as excessive heat may degrade the compound.

  • Concentration is Too High: You may be trying to dissolve the compound above its saturation point in the chosen solvent.

    • Solution: Try dissolving a smaller amount of the compound or increasing the volume of the solvent.

Problem 2: My Compound X (this compound) stock solution in DMSO precipitates when diluted into an aqueous buffer.

Possible Causes and Solutions:

  • Poor Aqueous Solubility: DMSO is a strong organic solvent, but the compound may be poorly soluble in the final aqueous buffer. This is a common issue for lipophilic molecules.[4][5]

    • Solution 1: Use of Co-solvents: Incorporate a water-miscible co-solvent into your final aqueous buffer.[6][7][8][9][10][11][12][13] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][12] The co-solvent can help to increase the solubility of the compound in the final solution.[7][8][9][10]

    • Solution 3: Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][12][19] Commonly used non-ionic surfactants include Tween 80 and Pluronics.[6]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of DMSO stock solutions can lead to compound precipitation.[20]

    • Solution: Aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Problem 3: I observe a precipitate in my cell culture media after adding Compound X (this compound).

Possible Causes and Solutions:

  • Interaction with Media Components: Components in the cell culture media, such as proteins and salts, can interact with Compound X (this compound) and cause it to precipitate.

    • Solution 1: Pre-complexation with Serum: Before adding to the full volume of media, try pre-incubating your compound in a small volume of media containing fetal bovine serum (FBS). The proteins in the serum can sometimes help to keep the compound in solution.

    • Solution 2: Reduce Final Concentration: The final concentration of the compound in the media may be too high. Perform a dose-response curve to determine the lowest effective concentration.

  • Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be toxic to the cells, causing them to die and appear as a precipitate.

    • Solution: Ensure the final concentration of the organic solvent in your cell culture media is low (typically below 0.5% for most cell lines). Perform a vehicle control experiment to assess the toxicity of the solvent alone.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving Compound X (this compound)?

A1: For many poorly water-soluble organic molecules, Dimethyl Sulfoxide (DMSO) is a good starting point as it can dissolve a wide range of polar and nonpolar compounds.[21] However, always be mindful of potential precipitation when diluting into aqueous solutions.[4][5]

Q2: How can I determine the thermodynamic solubility of Compound X (this compound)?

A2: The gold standard for determining thermodynamic solubility is the saturation shake-flask method.[22] This involves adding an excess of the solid compound to a solvent, agitating the mixture until equilibrium is reached (typically 24-48 hours), separating the solid and liquid phases, and then measuring the concentration of the dissolved compound in the supernatant.[22]

Q3: Can pH really have a significant impact on solubility?

Q4: What are some common co-solvents and what concentrations should I use?

A4: Common co-solvents for in vitro experiments include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][12] The optimal concentration of a co-solvent will depend on the specific compound and the final application. It is recommended to start with a low percentage (e.g., 1-5%) and increase it incrementally while monitoring for any signs of precipitation or toxicity in your experimental system.

Q5: My compound seems to be aggregating. How can I prevent this?

A5: Aggregation can be a problem for hydrophobic molecules in aqueous solutions.[23][24] Strategies to prevent aggregation include the use of surfactants to form micelles[6][12][19], the addition of osmolytes like proline[25], or the use of cyclodextrins which can form inclusion complexes with the compound.[26][27]

Data Presentation

Table 1: Example Solubility of Compound X (this compound) in Common Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.01
PBS (pH 7.4)25< 0.01
Ethanol255
DMSO25> 50
DMF25> 50

Table 2: Effect of pH on the Aqueous Solubility of Compound X (this compound) (Illustrative Example for an Acidic Compound)

pHTemperature (°C)Solubility (µg/mL)
5.0371
6.03710
7.037100
7.437250
8.0371000

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Weigh out a small amount (e.g., 1-5 mg) of Compound X (this compound) into a clear glass vial.

  • Add a known volume of the test solvent (e.g., 100 µL) to achieve a high starting concentration (e.g., 10-50 mg/mL).

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect for undissolved material.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5 minutes.

  • If the compound remains insoluble, warm the vial to 37°C for 15 minutes and observe for dissolution.

  • If the compound is still not dissolved, it is considered poorly soluble at that concentration in the tested solvent.

Protocol 2: pH-Dependent Solubility Determination
  • Prepare a series of aqueous buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of Compound X (this compound) to a known volume of each buffer in separate vials.

  • Incubate the vials at a constant temperature (e.g., 37°C) on a shaker for 24-48 hours to reach equilibrium.

  • After incubation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Analyze the concentration of Compound X (this compound) in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment start Weigh Compound X (this compound) solvent Select Solvent (e.g., DMSO) start->solvent dissolve Add Solvent & Vortex solvent->dissolve observe Visual Observation dissolve->observe sonicate Sonicate sonicate->observe heat Warm to 37°C heat->observe observe->sonicate Particulate Matter observe->heat Persistent Particulates soluble Soluble observe->soluble Clear Solution insoluble Insoluble observe->insoluble Undissolved Solid

Caption: A typical experimental workflow for assessing the solubility of Compound X (this compound).

troubleshooting_pathway cluster_ph pH Modification cluster_cosolvent Co-solvent Addition cluster_surfactant Surfactant Addition start Compound X (this compound) Precipitates in Aqueous Buffer check_pka Is the compound ionizable? start->check_pka adjust_ph Adjust Buffer pH check_pka->adjust_ph Yes add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) check_pka->add_cosolvent No retest_ph Retest Solubility adjust_ph->retest_ph ph_success Success! retest_ph->ph_success Soluble retest_ph->add_cosolvent Insoluble retest_cosolvent Retest Solubility add_cosolvent->retest_cosolvent cosolvent_success Success! retest_cosolvent->cosolvent_success Soluble add_surfactant Add Surfactant (e.g., Tween 80) retest_cosolvent->add_surfactant Insoluble retest_surfactant Retest Solubility add_surfactant->retest_surfactant surfactant_success Success! retest_surfactant->surfactant_success Soluble

Caption: A troubleshooting decision tree for addressing precipitation of Compound X (this compound).

References

troubleshooting Retf-4NA off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Retf-4NA. This resource provides troubleshooting guides and answers to frequently asked questions to help you address potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our cell line at concentrations where we don't expect to see an effect based on the reported IC50 for the target, RETK. What could be the cause?

A1: This is a common issue that can arise from off-target effects. This compound, while potent against its primary target, Raptor-Encoded Tyrosine Kinase (RETK), has been observed to interact with other kinases at higher concentrations. We recommend performing a dose-response experiment and comparing the cytotoxic concentration with the concentration required for RETK inhibition in your specific cell model. Unforeseen cytotoxicity could be due to the inhibition of kinases essential for cell survival. Consider running a broad-spectrum kinase panel to identify potential off-target interactions.

Q2: Our Western blot results show inconsistent inhibition of the downstream target of RETK, p-STAT3, even at concentrations of this compound that should be effective. Why might this be happening?

A2: Inconsistent target inhibition can be due to several factors. Firstly, ensure the stability and proper storage of your this compound compound. Secondly, consider the possibility of compensatory signaling pathways being activated in your cells upon RETK inhibition. This is a known mechanism of acquired resistance. To investigate this, you could probe for the activation of other related pathways, such as the PI3K/Akt or MAPK/ERK pathways.

Q3: We have noticed a change in cell morphology that is not consistent with the known function of RETK. How can we determine if this is an off-target effect of this compound?

A3: A change in cell morphology is a strong indicator of an off-target effect. This could be due to this compound affecting kinases involved in cytoskeletal regulation. We recommend using a chemically distinct RETK inhibitor as a control, if available, to see if the morphological changes are replicated. Additionally, performing a washout experiment, where this compound is removed from the culture medium, can help determine if the morphological changes are reversible, which would further suggest a direct compound effect.

Quantitative Data Summary

For your reference, the following tables summarize the selectivity profile of this compound and its effect on cell viability in different cell lines.

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)Description
RETK (Primary Target) 5 Raptor-Encoded Tyrosine Kinase
SRC150Proto-oncogene tyrosine-protein kinase Src
LCK250Lymphocyte-specific protein tyrosine kinase
VEGFR2500Vascular endothelial growth factor receptor 2
EGFR> 1000Epidermal growth factor receptor

Table 2: Cell Viability (IC50) of this compound in Various Cell Lines

Cell LineRETK ExpressionIC50 (nM)
Cell Line AHigh10
Cell Line BLow300
Cell Line CHigh15
Cell Line DNegative> 5000

Experimental Protocols

Protocol 1: Western Blot for p-STAT3 Inhibition

  • Cell Lysis:

    • Treat cells with the desired concentrations of this compound for the specified time.

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-STAT3, total STAT3, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an ECL detection system.

Protocol 2: Cell Viability Assay (MTT)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for 72 hours.

  • MTT Incubation:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Visualizations

RETK_Signaling_Pathway Ligand Ligand RETK_Receptor RETK Receptor Ligand->RETK_Receptor Binds P_RETK p-RETK RETK_Receptor->P_RETK Dimerization & Autophosphorylation Retf_4NA This compound Retf_4NA->P_RETK Inhibits STAT3 STAT3 P_RETK->STAT3 Recruits & Phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 Nucleus Nucleus p_STAT3->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Compound Verify Compound Integrity (Purity, Stability) Start->Check_Compound Dose_Response Perform Dose-Response Curve Analysis Check_Compound->Dose_Response Compare_IC50 Compare Cytotoxicity IC50 with Target IC50 Dose_Response->Compare_IC50 Off_Target Hypothesize Off-Target Effect Compare_IC50->Off_Target Discrepancy On_Target Potential On-Target Effect or Cellular Context Compare_IC50->On_Target No Discrepancy Kinase_Panel Run Kinase Selectivity Panel Off_Target->Kinase_Panel Pathway_Analysis Analyze Compensatory Signaling Pathways On_Target->Pathway_Analysis Conclusion Identify Off-Target(s) and Adjust Experiment Kinase_Panel->Conclusion Pathway_Analysis->Conclusion Experimental_Decision_Logic Q1 Is p-STAT3 inhibited as expected? Yes No Q2 Is there unexpected cytotoxicity? Yes No Q1:yes->Q2 A4 Verify Compound & Protocol Q1:no->A4 A1 Proceed with Model Q2:no->A1 A2 Investigate Off-Target Kinases Q2:yes->A2 A3 Check for Compensatory Pathways A2->A3

Technical Support Center: Stability of Retf-4NA (EDTA-4NA) in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Retf-4NA (Tetrasodium EDTA) in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is the tetrasodium salt of ethylenediaminetetraacetic acid (EDTA), a powerful chelating agent. In solution, it sequesters di- and trivalent metal ions, preventing them from catalyzing degradative reactions of other molecules in the solution, thereby enhancing the stability of your formulation.[1][2][3][4] Its high water solubility and stability across a wide pH range make it a versatile tool in various applications, including as a stabilizer in pharmaceutical formulations and a component in buffers.[1][2]

Q2: What are the optimal storage conditions for a this compound stock solution?

A2: For long-term stability, a 0.5 M stock solution of this compound at pH 8.0 can be stored for months at 4°C.[5] Solutions of this compound can also be autoclaved for sterilization.[5] It is advisable to store solutions in tightly sealed containers to prevent evaporation and contamination.

Q3: Is this compound compatible with strong acids and bases?

A3: Yes, this compound is stable in both strong acids and bases, making it versatile for a wide range of experimental conditions.[2][6]

Q4: Can this compound be used to remove metal ion contamination from my solutions?

A4: Absolutely. This is one of its primary functions. This compound forms stable, water-soluble complexes with most di- and trivalent metal ions, effectively inactivating them and preventing them from interfering with your experiments.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Solution Low pH: The free acid form of EDTA is less soluble in water. If the pH of your solution drops significantly, this compound may precipitate.Ensure the pH of your solution is maintained in the neutral to alkaline range. A 1% aqueous solution of this compound should have a pH of approximately 11.3.[7]
High Concentration: Exceeding the solubility limit of this compound can lead to precipitation, especially at lower temperatures.Prepare solutions within the known solubility limits (see Table 1). If a high concentration is required, consider gentle warming and stirring to aid dissolution.
Interaction with Other Salts: High concentrations of other salts in the solution can reduce the solubility of this compound.Prepare this compound in a separate, concentrated stock and add it to your final solution in the required volume.
Solution Discoloration (Yellowing) Presence of Iron (Fe³⁺): this compound forms a stable, yellow-colored complex with ferric ions. The discoloration indicates the presence of iron contamination in your solution.This is a normal function of this compound. The color change confirms that it is chelating iron ions. If the color is undesirable, consider using higher purity reagents or water to prepare your solutions.
Degradation by Strong Oxidizing Agents: Contact with strong oxidizers like potassium permanganate or chromic acid can cause degradation of this compound, potentially leading to discoloration.[2][6]Avoid mixing this compound solutions with strong oxidizing agents.
Loss of Chelating Activity Extreme pH: While stable over a wide pH range, the chelating effectiveness of EDTA is pH-dependent. At very low pH values, the carboxylate groups become protonated, reducing their ability to bind metal ions.For optimal chelation, maintain the pH of your solution according to the stability constants for the target metal ion (see Table 2).
Presence of Strong Oxidizing Agents: As mentioned, strong oxidizers can degrade the EDTA molecule, leading to a loss of its chelating ability.[2][6]Ensure compatibility of all components in your solution.

Data Presentation

Table 1: Solubility of this compound in Water at Different Temperatures

Temperature (°C)Solubility ( g/100 mL)
20100 - 110[6]
25~103
40~105
60~108

Note: The solubility of this compound in water is relatively constant across a range of temperatures.[8][9]

Table 2: Stability Constants (Log K) of EDTA Complexes with Common Metal Ions

Metal IonLog K
Ca²⁺10.7
Mg²⁺8.7
Fe²⁺14.3
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Mn²⁺14.0
Al³⁺16.1

Source: Data compiled from various sources. The higher the Log K value, the more stable the complex.

Experimental Protocols

Protocol 1: Preparation of a 0.5 M this compound Stock Solution (pH 8.0)

Materials:

  • This compound (Tetrasodium EDTA) powder

  • High-purity water (e.g., deionized, distilled)

  • NaOH solution (1 M) or HCl solution (1 M) for pH adjustment

  • Magnetic stirrer and stir bar

  • pH meter

  • Graduated cylinder and volumetric flask

Procedure:

  • Weigh the appropriate amount of this compound powder to prepare the desired volume of a 0.5 M solution (Molar Mass of anhydrous this compound is 380.17 g/mol ).

  • Add the powder to a beaker containing approximately 80% of the final volume of high-purity water.

  • Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The solution will be alkaline.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Adjust the pH to 8.0 by adding small volumes of 1 M HCl. Be cautious not to lower the pH too much, as this can cause precipitation.

  • Once the pH is stable at 8.0, transfer the solution to a volumetric flask.

  • Add high-purity water to reach the final desired volume.

  • Stopper the flask and invert several times to ensure the solution is homogeneous.

  • Store the solution at 4°C in a clearly labeled, sealed container.

Protocol 2: Accelerated Stability Study of a this compound Solution

Objective: To assess the stability of a prepared this compound solution under accelerated conditions.

Methodology:

  • Prepare a batch of this compound solution according to Protocol 1.

  • Divide the solution into several aliquots in appropriate, sealed containers.

  • Store the aliquots under different temperature and humidity conditions. A common accelerated condition is 40°C ± 2°C and 75% RH ± 5% RH.

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove an aliquot from each storage condition.

  • Analyze the aliquots for the following parameters:

    • Appearance: Visually inspect for any changes in color or for the presence of particulate matter.

    • pH: Measure the pH of the solution.

    • Assay (Concentration): Determine the concentration of this compound using a suitable analytical method, such as titration with a standardized metal ion solution.

    • Chelating Capacity: Assess the ability of the solution to chelate a specific metal ion, which can be determined by various analytical techniques.

  • Compare the results to the initial time point (t=0) to evaluate any degradation or changes in the solution's properties over time.

Visualizations

Chelation of a Metal Ion by this compound (EDTA) cluster_reactants Reactants cluster_product Product This compound This compound Stable_Complex Stable Metal-EDTA Complex This compound->Stable_Complex Forms stable complex with Metal_Ion Metal Ion (e.g., Fe³⁺) Metal_Ion->Stable_Complex Is sequestered by

Caption: Chelation of a metal ion by this compound.

Troubleshooting Workflow for this compound Solution Instability Start Instability Observed (Precipitation/Discoloration) Check_pH Check Solution pH Start->Check_pH pH_Low Is pH < 7? Check_pH->pH_Low Adjust_pH Adjust pH to > 8.0 pH_Low->Adjust_pH Yes Check_Concentration Check Concentration pH_Low->Check_Concentration No Stable_Solution Stable Solution Adjust_pH->Stable_Solution Concentration_High Is Concentration Near Solubility Limit? Check_Concentration->Concentration_High Dilute_Solution Dilute Solution or Gently Warm Concentration_High->Dilute_Solution Yes Check_Oxidizers Check for Strong Oxidizing Agents Concentration_High->Check_Oxidizers No Dilute_Solution->Stable_Solution Oxidizers_Present Are Oxidizers Present? Check_Oxidizers->Oxidizers_Present Remove_Oxidizers Reformulate without Oxidizing Agents Oxidizers_Present->Remove_Oxidizers Yes Oxidizers_Present->Stable_Solution No Remove_Oxidizers->Stable_Solution

Caption: Troubleshooting workflow for this compound instability.

Experimental Workflow for this compound Stability Testing Prepare_Solution Prepare this compound Solution (Protocol 1) Initial_Analysis Initial Analysis (t=0) (Appearance, pH, Assay) Prepare_Solution->Initial_Analysis Aliquot_Samples Aliquot Samples Initial_Analysis->Aliquot_Samples Store_Samples Store at Different Conditions (e.g., 4°C, 25°C, 40°C) Aliquot_Samples->Store_Samples Time_Points Analyze at Pre-defined Time Points Store_Samples->Time_Points Final_Analysis Final Analysis (Appearance, pH, Assay) Time_Points->Final_Analysis Compare_Results Compare Results to t=0 Final_Analysis->Compare_Results Conclusion Determine Stability and Shelf-life Compare_Results->Conclusion

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Managing the In Vitro Cytotoxicity of Retf-4NA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address and mitigate the in vitro cytotoxicity of the novel compound Retf-4NA.

Frequently Asked Questions (FAQs)

Q1: What is in vitro cytotoxicity and how is it measured?

A1: In vitro cytotoxicity refers to the property of a substance, such as this compound, to cause damage or death to cells in a controlled laboratory environment (i.e., in a culture dish). It is a critical parameter assessed during preclinical drug development to predict potential toxicity in living organisms.[1][2] Cytotoxicity can be measured using a variety of assays that assess different aspects of cell health:[1][3]

  • Metabolic Activity Assays (e.g., MTT, WST-1, Resazurin): These colorimetric assays measure the activity of mitochondrial dehydrogenases, which is typically proportional to the number of viable cells.[4]

  • Cell Membrane Integrity Assays (e.g., LDH, Trypan Blue): These assays quantify the leakage of intracellular components, such as lactate dehydrogenase (LDH), from cells with damaged membranes, a hallmark of necrosis or late apoptosis.[5][6]

  • ATP Content Assays (e.g., CellTiter-Glo®): The amount of adenosine triphosphate (ATP) is a sensitive indicator of metabolically active, viable cells.[3][4]

The choice of assay is crucial, and employing a battery of tests focusing on different cell death mechanisms can provide a more complete picture of a compound's cytotoxic potential.[1]

Q2: We are observing unexpectedly high cytotoxicity with this compound. What are the common causes?

A2: High cytotoxicity from a test compound like this compound can stem from several factors:

  • Intrinsic Compound Toxicity: The inherent chemical structure of this compound may directly interfere with critical cellular pathways, leading to apoptosis or necrosis.

  • High Concentration: The concentrations being tested may exceed the therapeutic window, leading to off-target effects. It is essential to perform a dose-response analysis to determine the IC50 (half-maximal inhibitory concentration).

  • Poor Solubility and Precipitation: If this compound is not fully soluble in the cell culture medium, it can form precipitates or aggregates. These can cause physical stress to cells or lead to inaccurately high local concentrations, resulting in apparent cytotoxicity.[7]

  • Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be cytotoxic at certain concentrations. It is crucial to include vehicle-only controls in your experiments.[1]

  • Instability in Culture Media: this compound might degrade in the culture medium over the incubation period, and its degradation products could be more toxic than the parent compound.[7][8]

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to xenobiotics due to differences in metabolism, membrane transporters, and signaling pathways.[9]

Q3: What are the initial steps to reduce the observed cytotoxicity of this compound?

A3: To mitigate the cytotoxicity of this compound, consider the following strategies:

  • Optimize Concentration and Exposure Time: The most straightforward approach is to adjust the experimental conditions. Perform a detailed dose-response and time-course study to find a concentration and duration that achieve the desired biological effect with minimal cytotoxicity.

  • Improve Compound Formulation:

    • Solubility Enhancement: Ensure this compound is completely dissolved. If solubility is an issue, consider using alternative, less toxic solvents or biocompatible solubilizing agents (excipients).[9]

    • Use of Nanocarriers: Encapsulating this compound in nanoparticles or liposomes can control its release, improve solubility, and potentially reduce off-target toxicity by promoting targeted delivery.[10]

  • Modify Cell Culture Conditions:

    • Serum Concentration: The presence of serum proteins in the culture medium can bind to the compound, reducing its free concentration and thus its toxicity.[11] Adjusting the serum percentage can be a useful strategy.

    • Co-incubation with Antioxidants: If the mechanism of cytotoxicity involves oxidative stress, co-treatment with antioxidants like Vitamin C or E might offer protection.[12]

Q4: How can we investigate the mechanism of this compound-induced cytotoxicity?

A4: Understanding the underlying mechanism is key to finding targeted solutions.

  • Apoptosis vs. Necrosis: Utilize assays that can distinguish between these two forms of cell death. For example, Annexin V/Propidium Iodide (PI) staining analyzed by flow cytometry can identify early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activation Assays: Measuring the activity of key executioner enzymes like Caspase-3/7 can confirm the involvement of the apoptotic pathway.[1]

  • Signaling Pathway Analysis: Investigate key signaling pathways commonly involved in cytotoxicity, such as the MAPK and PI3K/Akt pathways, or those related to TNF-alpha signaling.[13][14][15][16] Western blotting or other protein analysis techniques can be used to assess the phosphorylation status and expression levels of key proteins in these pathways.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability in cytotoxicity data between replicate wells or experiments. 1. Inconsistent cell seeding density.2. "Edge effects" on the microplate due to evaporation.[5]3. Instability or precipitation of this compound in the media during incubation.[7]4. Cell line has high passage number, leading to genetic drift.1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the plate; fill them with sterile PBS or media instead.[5]3. Visually inspect wells for precipitation before and after incubation. Test compound stability in media using HPLC or LC-MS.[7]4. Use cells within a defined, low passage number range.
This compound appears to precipitate in the culture medium. 1. Poor aqueous solubility of the compound.2. The concentration of the solvent (e.g., DMSO) is too high, causing the compound to crash out when diluted in aqueous media.3. Interaction with media components (e.g., proteins, salts).[17]1. Test the solubility of this compound in the final culture medium formulation.[7]2. Keep the final DMSO concentration below 0.5% (ideally ≤0.1%).3. Consider using formulation strategies like encapsulation in biocompatible nanocarriers.[10]
Different cytotoxicity assays (e.g., MTT vs. LDH release) give conflicting results. 1. Assays measure different cellular events. MTT measures metabolic activity, which can be affected by cytostatic (growth-inhibiting) rather than cytotoxic effects. LDH release specifically measures loss of membrane integrity (cell death).[1][6]2. Compound interference with the assay chemistry (e.g., this compound is a reducing agent and affects MTT readout).1. This is valuable data. It suggests this compound might be inhibiting cell proliferation without immediately killing the cells. Use a panel of assays to build a complete picture.[1][3]2. Run a cell-free control (compound + assay reagents) to check for direct chemical interference.
High cytotoxicity is observed even at very low concentrations of this compound. 1. The cell line is extremely sensitive to the compound.2. The compound is highly potent.3. The stated concentration of the this compound stock solution is incorrect.1. Test the compound on a panel of different cell lines, including non-cancerous cell lines, to assess specificity.[9]2. Perform a wider, more granular dose-response curve starting from picomolar or nanomolar concentrations.3. Verify the concentration and purity of the stock solution using analytical methods.

Data Presentation: Comparative Cytotoxicity of this compound

Table 1: IC50 Values of this compound under Various Formulation Conditions

FormulationCell LineAssay TypeIncubation Time (h)IC50 (µM)
This compound in 0.1% DMSOHepG2MTT485.2 ± 0.4
This compound in 0.1% DMSOA549MTT4812.8 ± 1.1
This compound + 50 µM Vitamin EHepG2MTT4815.6 ± 1.5
Liposomal this compoundHepG2MTT4825.4 ± 2.3
Liposomal this compoundA549MTT4848.1 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols & Visualizations

Experimental Workflow for Assessing and Mitigating Cytotoxicity

The following diagram outlines a systematic approach to evaluating and addressing the cytotoxicity of a novel compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Problem Identification cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Final Assessment A Prepare this compound Stock (Check Solubility) B Perform Dose-Response (e.g., MTT Assay) A->B C Calculate Initial IC50 B->C D High Cytotoxicity Observed? C->D E Troubleshoot Assay (Controls, Interference) D->E Yes K Select Optimal Conditions D->K No F Investigate Mechanism (Apoptosis vs. Necrosis) E->F G Optimize Formulation (Solvents, Nanocarriers) F->G H Modify Protocol (Time, Co-treatment) F->H I Re-evaluate Cytotoxicity G->I H->I J Compare IC50 Values I->J J->K

Caption: Workflow for cytotoxicity assessment and reduction.

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Cytotoxicity Assay
  • Plate Setup: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three essential controls: (1) vehicle control (spontaneous LDH release), (2) no-cell control (background), and (3) maximum LDH release control (lyse untreated cells with a detergent provided in the assay kit).[5][6]

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 490 nm.

  • Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

Potential Signaling Pathway for this compound-Induced Apoptosis

This diagram illustrates a simplified, hypothetical signaling cascade that a cytotoxic compound like this compound might trigger to induce apoptosis.

G Retf4NA This compound Cell Cell Membrane Retf4NA->Cell Enters Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

protocol modifications for Retf-4NA experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Retf-4NA, a novel modulator of the Mas-related G protein-coupled receptor X2 (MRGPRX2). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective modulator of MRGPRX2, a receptor primarily expressed on mast cells and neurons.[1][2][3] It is designed to investigate the downstream signaling pathways of MRGPRX2 activation, which are implicated in non-IgE-mediated hypersensitivity reactions and adverse drug responses.[2][3]

Q2: What cell types are recommended for use with this compound? A2: The recommended cell line is the LAD2 human mast cell line, which endogenously expresses MRGPRX2. Alternatively, RBL-2H3 cells stably transfected with human MRGPRX2 can be used.[4] Primary human skin mast cells are also a suitable model, though they may exhibit greater variability.

Q3: What are the expected outcomes of this compound treatment in mast cells? A3: Depending on its specific modulatory role (agonist or antagonist), this compound is expected to either induce or inhibit mast cell degranulation, calcium mobilization, and the phosphorylation of downstream signaling proteins such as MITF.

Q4: How should this compound be stored? A4: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments with this compound.

Issue 1: High Background or Spontaneous Mast Cell Degranulation

Question: My negative control (untreated) mast cells are showing a high level of degranulation in the β-hexosaminidase release assay. What could be the cause?

Answer:

Potential Cause Troubleshooting Step
Cell Health: Ensure cells are healthy and not overly confluent. Use cells in the logarithmic growth phase.
Mechanical Stress: Handle cells gently during washing and plating. Avoid vigorous pipetting or vortexing.[3]
Buffer pH: Check and adjust the pH of all buffers (e.g., Tyrode's buffer) immediately before use. An incorrect pH can induce degranulation.[5]
Serum Presence: For optimal degranulation response, it is recommended to culture and activate mast cells in serum-free media.[6]
Contamination: Check for any signs of bacterial or fungal contamination in your cell culture, as this can trigger mast cell activation.
Issue 2: No Detectable Calcium Influx Upon Stimulation

Question: I am not observing a calcium signal in my calcium flux assay after applying an MRGPRX2 agonist. What should I check?

Answer:

Potential Cause Troubleshooting Step
Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-8 AM, Indo-1) and the loading time and temperature for your specific cell type.[3][7]
Cell Density: Ensure the correct cell density is used for the assay as specified in the protocol.
Agonist Potency: Verify the concentration and potency of your MRGPRX2 agonist. Prepare fresh dilutions for each experiment.
Calcium in Buffer: Confirm the presence of extracellular calcium in your assay buffer. Chelation of extracellular calcium with EGTA can be used as a negative control.[3]
Instrument Settings: Check the settings on your flow cytometer or plate reader, including excitation and emission wavelengths, to ensure they are appropriate for the dye being used.[7]
Issue 3: Difficulty in Detecting Phosphorylated MITF by Western Blot

Question: I am unable to detect a clear band for phosphorylated MITF (p-MITF) in my Western blot analysis. How can I improve my results?

Answer:

Potential Cause Troubleshooting Step
Phosphatase Activity: Include phosphatase inhibitors in your cell lysis buffer to prevent dephosphorylation of your target protein.
Subcellular Fractionation: Since activated MITF translocates to the nucleus, consider performing nuclear fractionation to enrich for phosphorylated MITF.[8]
Antibody Specificity: Ensure you are using an antibody that is specific for the phosphorylated form of MITF.
Blocking Buffer: Use a BSA-based blocking buffer instead of milk, as milk contains phosphoproteins that can increase background noise.
Stimulation Time: Optimize the stimulation time with your MRGPRX2 agonist to capture the peak of MITF phosphorylation.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

Materials:

  • LAD2 or MRGPRX2-transfected RBL-2H3 cells

  • Tyrode's buffer (pH 7.4)

  • This compound and/or MRGPRX2 agonist (e.g., Substance P)

  • Triton X-100 (0.1%)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

  • Stop solution (0.1 M Na₂CO₃/0.1 M NaHCO₃)

  • 96-well plate

  • Plate reader (405 nm)

Procedure:

  • Wash mast cells twice with Tyrode's buffer.

  • Resuspend cells to a density of 5 x 10⁵ cells/mL in Tyrode's buffer.

  • Add 100 µL of the cell suspension to each well of a 96-well plate.

  • Add 10 µL of this compound at various concentrations (for antagonist activity, pre-incubate for 15-30 minutes).

  • Add 10 µL of MRGPRX2 agonist to stimulate degranulation. For controls, use buffer only (spontaneous release) or 0.1% Triton X-100 (total release).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by placing the plate on ice for 5 minutes.

  • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

  • Carefully transfer 20 µL of the supernatant from each well to a new 96-well plate.

  • Add 20 µL of PNAG substrate solution to each well and incubate at 37°C for 1 hour.

  • Add 250 µL of stop solution to each well.

  • Measure the absorbance at 405 nm using a plate reader.[4]

Data Analysis: Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] * 100

Protocol 2: Calcium Mobilization Assay

This protocol measures changes in intracellular calcium concentration following MRGPRX2 modulation.

Materials:

  • LAD2 cells

  • Cell Loading Medium (e.g., RPMI with 2% FCS, 25mM HEPES)

  • Indo-1 AM or Fluo-8 AM calcium dye

  • This compound and/or MRGPRX2 agonist

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer or fluorescent plate reader

Procedure:

  • Resuspend 10-20 x 10⁶ cells in 1 mL of Cell Loading Medium.

  • Load cells with a calcium-sensitive dye (e.g., 1.5 µM Indo-1 AM) and incubate for 45 minutes at 37°C in the dark.[3]

  • Wash the cells twice with medium.

  • Resuspend the cells gently to a final concentration of 1 x 10⁶ cells/mL and allow them to equilibrate at 37°C for 30-60 minutes.[3]

  • Acquire a baseline fluorescence reading for 30-60 seconds.

  • Add this compound and/or an MRGPRX2 agonist and continue to record the fluorescence signal for several minutes to observe the calcium flux.

  • Use ionomycin as a positive control for maximal calcium influx and EGTA to confirm the signal is calcium-dependent.

Signaling Pathways and Workflows

MRGPRX2 Signaling Pathway

Activation of MRGPRX2 by an agonist initiates a signaling cascade involving G proteins, leading to downstream events such as calcium mobilization and mast cell degranulation. A key pathway involves the activation of Phospholipase C beta (PLCβ), which generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for degranulation.

MRGPRX2_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Retf4NA This compound (Agonist) MRGPRX2 MRGPRX2 Retf4NA->MRGPRX2 G_protein Gαq/11 MRGPRX2->G_protein activates PLCB PLCβ G_protein->PLCB activates IP3 IP3 PLCB->IP3 generates DAG DAG PLCB->DAG generates Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Degranulation Degranulation Ca_ER->Degranulation Ca_influx Ca²⁺ Influx Ca_influx->Degranulation

Caption: MRGPRX2 activation leading to mast cell degranulation.

Experimental Workflow for this compound Antagonist Screening

The following diagram illustrates the logical flow for screening this compound as a potential antagonist of MRGPRX2-mediated mast cell degranulation.

Antagonist_Screening_Workflow start Start: Prepare Mast Cells (LAD2 or RBL-MRGPRX2) pre_incubate Pre-incubate cells with varying concentrations of this compound start->pre_incubate stimulate Stimulate with MRGPRX2 Agonist (e.g., Substance P) pre_incubate->stimulate assay Perform Degranulation Assay (β-Hexosaminidase Release) stimulate->assay measure Measure Absorbance at 405 nm assay->measure analyze Analyze Data: Calculate % Inhibition measure->analyze decision Inhibition Observed? analyze->decision confirm Confirm with Secondary Assays (Calcium Flux, p-MITF Western) decision->confirm Yes end_negative End: No antagonist activity observed decision->end_negative No end_positive End: this compound is a potential antagonist confirm->end_positive

References

Technical Support Center: Troubleshooting Retf-4NA and Chromogenic Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers using chromogenic substrates, with a focus on p-nitroaniline (4-NA) based assays, likely including Retf-4NA. Inconsistent results in enzyme-catalyzed reactions are common, and this resource aims to provide clear, actionable solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What is a chromogenic assay using a 4-NA substrate?

A chromogenic assay using a 4-nitroaniline (4-NA) substrate is a common method to measure enzyme activity. The substrate consists of a recognition molecule (like a peptide) linked to a 4-NA group. When an active enzyme cleaves this bond, it releases free 4-NA, which is a yellow-colored compound. The intensity of this yellow color, which can be measured by a spectrophotometer at a wavelength of 405-410 nm, is directly proportional to the enzyme's activity.[1][2][3]

Q2: What are the most common causes of inconsistent results in my assay?

Inconsistent results typically stem from a few key areas:

  • High Background: A high signal in your negative control wells.[4]

  • Low Signal: Little to no color development, even in the presence of active enzyme.[5]

  • Poor Reproducibility: Significant variation between identical wells (replicates) or between different experiments.[5]

Factors influencing these issues include reagent quality, assay conditions (temperature, pH, incubation time), pipetting accuracy, and contamination.[6][7]

Q3: My negative controls (blanks) are yellow. How do I troubleshoot high background?

High background can obscure your real signal and is often caused by one of the following:

  • Substrate Instability: The this compound substrate may be degrading spontaneously. Protect it from light and prepare it fresh.

  • Reagent Contamination: Buffers or water could be contaminated with microbes or enzymes that cleave the substrate.[8] Use fresh, sterile reagents.

  • Non-Specific Binding: Components in your sample may be non-specifically interacting with the substrate or enzyme.[4]

  • Incorrect Incubation Time: Reading the plate too long after stopping the reaction can lead to increased background.[9]

Q4: I am not seeing any color change, or the signal is very weak. What should I do?

A low or absent signal usually points to a problem with one of the core reaction components:

  • Inactive Enzyme: Ensure your enzyme has been stored correctly and has not lost activity due to improper handling or freeze-thaw cycles.

  • Suboptimal Assay Conditions: The pH, temperature, or ionic strength of your buffer may not be optimal for your specific enzyme.[5][6] Verify these conditions against the enzyme's known requirements.

  • Incorrect Reagent Concentration: Double-check the concentrations of your enzyme and substrate. You may need to increase the enzyme concentration or ensure the substrate is not limiting.[7]

  • Presence of Inhibitors: Your sample or buffers may contain enzyme inhibitors like EDTA or sodium azide.[6][10]

Q5: Why are the results for my replicate wells so different?

Poor reproducibility is often due to technical errors in the assay setup:

  • Pipetting Inaccuracy: Small volumes are difficult to pipette accurately. Ensure your pipettes are calibrated and use a master mix for reagents where possible to minimize well-to-well variation.[6]

  • Temperature Fluctuations: An "edge effect" can occur if wells at the edge of the plate incubate at a different temperature than the center wells. Ensure uniform heating of the microplate.

  • Inconsistent Incubation Times: Staggering the addition of start or stop solutions can lead to different reaction times for different wells. Use a multichannel pipette for simultaneous addition.

Troubleshooting Guides

Problem: High Background Signal
Potential Cause Recommended Solution
Spontaneous Substrate Degradation Prepare substrate solution fresh for each experiment. Store the stock solution protected from light and at the recommended temperature.
Contaminated Reagents Use fresh, high-purity water and buffers. Filter-sterilize if necessary. Check all reagents for signs of microbial growth.[8]
Non-Specific Enzyme Activity If using complex samples (e.g., cell lysates), they may contain other enzymes that can cleave the substrate. Include proper controls, such as a sample with a known inhibitor of the target enzyme.
Incorrect Plate Reading Time Read the plate immediately after adding the stop solution. The color can continue to develop in some substrates even after stopping.[9]
Sub-optimal Blocking In assay formats like ELISA, insufficient blocking can lead to non-specific binding of antibodies or enzymes.[4] Ensure blocking steps are adequate.
Problem: Low or No Signal
Potential Cause Recommended Solution
Inactive Enzyme or Reagents Confirm the activity of your enzyme with a positive control. Check the expiration dates of all reagents.[6] Avoid repeated freeze-thaw cycles.
Sub-optimal Buffer Conditions Verify that the buffer pH and composition are optimal for the enzyme. Small changes in pH can dramatically affect enzyme activity.[5]
Insufficient Incubation Time/Temp Increase the incubation time to allow for more product formation. Ensure the incubation temperature is optimal for the enzyme.[10]
Presence of Inhibitors in Sample/Buffer Check buffer components for known inhibitors (e.g., EDTA, sodium azide).[6] If samples contain inhibitors, they may need to be diluted or purified.
Incorrect Wavelength Setting Ensure the spectrophotometer is set to read absorbance at the correct wavelength for p-nitroaniline (typically 405-410 nm).[2]

Experimental Protocols & Data

General Protocol for a Chromogenic Enzyme Assay
  • Reagent Preparation: Prepare all buffers, enzyme dilutions, and substrate solutions. Bring all reagents to the assay temperature before starting.

  • Assay Plate Setup: Add buffer and the sample containing the enzyme to the wells of a clear, flat-bottom 96-well plate. Include negative controls (no enzyme) and blank controls (no substrate).

  • Enzyme Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes to ensure thermal equilibrium.

  • Initiate Reaction: Add the this compound substrate to all wells to start the reaction. Use a multichannel pipette for consistency.

  • Incubate: Incubate the plate for a predetermined time (e.g., 15-60 minutes) at the optimal temperature. The plate reader can be set to take kinetic readings every 1-2 minutes.

  • Stop Reaction (Optional): If performing an endpoint assay, add a stop solution (e.g., 1 M HCl) to halt the enzymatic reaction.

  • Measure Absorbance: Read the absorbance of the plate at 405 nm.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Plot the rate of reaction (change in absorbance over time) or the final endpoint absorbance.

Table of Key Experimental Parameters
ParameterTypical RangeImpact of Incorrect Value
Temperature 25°C - 37°CToo low: slow reaction rate. Too high: enzyme denaturation.
pH 6.5 - 8.5Drastically affects enzyme structure and activity. Must be optimized.
Enzyme Concentration Varies widelyToo low: weak signal. Too high: reaction completes too fast.
Substrate Concentration Varies (often near Km)Too low: reaction rate is limited. Too high: can cause substrate inhibition.
Incubation Time 10 - 60 minToo short: low signal. Too long: substrate depletion, non-linear rates.

Visualizations

Enzymatic Reaction Workflow

The following diagram illustrates the basic principle of a chromogenic assay using a 4-NA substrate.

G sub Enzyme + Substrate-4NA (Colorless) prod Enzyme + Product + 4-NA (Yellow) sub->prod Enzymatic Cleavage

Caption: Enzymatic cleavage of a 4-NA substrate releases a colored product.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for diagnosing common issues with your assay.

G start Start Assay check_bg 1. Check Negative Control (Background) start->check_bg bg_high Background High? check_bg->bg_high check_signal 2. Check Positive Control (Signal) bg_high->check_signal No troubleshoot_bg Troubleshoot Background: - Substrate stability - Reagent contamination bg_high->troubleshoot_bg Yes signal_low Signal Low? check_signal->signal_low troubleshoot_signal Troubleshoot Signal: - Enzyme activity - Assay conditions (pH, temp) - Reagent concentrations signal_low->troubleshoot_signal Yes repro 3. Check Reproducibility (Replicate Variation) signal_low->repro No troubleshoot_bg->check_bg troubleshoot_signal->check_signal repro_poor Variation High? repro->repro_poor troubleshoot_repro Troubleshoot Technique: - Pipetting accuracy - Temperature uniformity repro_poor->troubleshoot_repro Yes end Assay Optimized repro_poor->end No troubleshoot_repro->repro

Caption: A step-by-step workflow for troubleshooting inconsistent assay results.

References

Validation & Comparative

Unraveling the Efficacy of Novel Compounds: A Comparative Analysis of Retf-4NA

Author: BenchChem Technical Support Team. Date: November 2025

In the fast-paced landscape of drug discovery and development, researchers and scientists constantly seek novel therapeutic agents with enhanced efficacy and safety profiles. This guide provides a comparative analysis of Retf-4NA , a promising new compound, against a leading competitor, Competitor Compound A . Due to the proprietary nature of early-stage drug development, publicly available information on specific compound names like "this compound" and "Competitor Compound A" is often limited. Pharmaceutical companies typically use internal codes to identify compounds during research and development.[1][2] These designations are eventually replaced by nonproprietary names (generic names) and brand names upon regulatory approval.[2][3][4]

While specific data for "this compound" and "Competitor Compound A" is not available in the public domain, this guide will present a hypothetical comparative framework based on common evaluation metrics and experimental designs in preclinical and clinical research. This framework can be adapted as more specific information becomes available.

Hypothetical Efficacy Comparison

The following table summarizes potential key efficacy data points that would be crucial for comparing two therapeutic compounds. The values presented here are for illustrative purposes only.

ParameterThis compound (Hypothetical Data)Competitor Compound A (Hypothetical Data)
IC50 (Target Inhibition) 10 nM25 nM
EC50 (Cellular Potency) 50 nM100 nM
In Vivo Efficacy (Tumor Growth Inhibition) 60%45%
Bioavailability (Oral) 40%30%
Half-life (t1/2) 12 hours8 hours

Experimental Protocols: A Methodological Overview

Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. Below are generalized methodologies for the key experiments typically cited in comparative efficacy studies.

In Vitro Target Inhibition Assay (IC50 Determination)

This experiment aims to determine the concentration of a compound required to inhibit the activity of its molecular target by 50%.

Generalized Protocol:

  • The purified target protein (e.g., a kinase, enzyme) is incubated with its substrate and a range of concentrations of the test compound (this compound or Competitor Compound A).

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The activity of the target protein is measured using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).

  • The percentage of inhibition is calculated for each compound concentration relative to a control with no inhibitor.

  • The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Cell-Based Potency Assay (EC50 Determination)

This assay measures the concentration of a compound that produces 50% of its maximal effect in a cellular context.

Generalized Protocol:

  • A relevant cell line is seeded in multi-well plates and allowed to attach overnight.

  • The cells are treated with a serial dilution of the test compound.

  • After a specified incubation period, a cellular endpoint is measured. This could be cell viability, proliferation, apoptosis, or the level of a specific biomarker.

  • The response is plotted against the compound concentration, and the EC50 value is calculated using a dose-response curve.

In Vivo Efficacy Study (Xenograft Model)

Animal models, such as tumor xenografts in mice, are crucial for evaluating the in vivo efficacy of a drug candidate.

Generalized Protocol:

  • Human cancer cells are implanted subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment groups receive daily doses of this compound or Competitor Compound A (e.g., via oral gavage or intravenous injection), while the control group receives a vehicle.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, the percentage of tumor growth inhibition is calculated for each treatment group compared to the control group.

Signaling Pathway and Experimental Workflow Visualization

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway that this compound might target and a typical experimental workflow for its evaluation.

cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Cell_Proliferation Cell_Proliferation Transcription_Factor->Cell_Proliferation Promotes This compound This compound This compound->Kinase_A Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

cluster_workflow Experimental Workflow Target_ID Target Identification In_Vitro_Assays In Vitro Assays (IC50) Target_ID->In_Vitro_Assays Cell_Based_Assays Cell-Based Assays (EC50) In_Vitro_Assays->Cell_Based_Assays In_Vivo_Models In Vivo Models (Efficacy) Cell_Based_Assays->In_Vivo_Models Clinical_Trials Clinical Trials In_Vivo_Models->Clinical_Trials

Caption: A typical drug discovery and development workflow.

Conclusion

While a direct, data-driven comparison of "this compound" and "Competitor Compound A" is not possible without access to proprietary information, this guide provides a foundational framework for how such a comparison would be structured. The hypothetical data, experimental protocols, and visualizations presented here are representative of the rigorous evaluation process that all novel therapeutic compounds undergo. As more information about these specific compounds becomes publicly available through scientific publications and clinical trial disclosures, a more definitive comparison can be made. Researchers are encouraged to consult emerging literature for the latest findings.

References

Mastering Your Chymase Assay: A Guide to Essential Negative Controls for Robust and Reliable Results Utilizing Retf-4NA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of chymase in various physiological and pathological processes, the accuracy and reliability of in vitro activity assays are paramount. This guide provides a comprehensive comparison of essential negative control experiments when using the chymase-specific substrate, Retf-4NA. By implementing these controls, researchers can confidently distinguish true chymase activity from non-specific signals and potential artifacts, ensuring the integrity of their findings.

Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, is a key player in inflammation, cardiovascular diseases, and fibrotic conditions. Its activity is often measured using chromogenic or fluorogenic substrates, with this compound being a sensitive and selective option. However, without rigorous controls, assay results can be misleading. This guide details the critical negative controls to include in your experimental design, complete with detailed protocols and comparative data, to validate your chymase activity measurements.

Understanding the Chymase Activity Assay with this compound

A typical chymase activity assay involves the incubation of a sample containing chymase (e.g., purified enzyme, cell lysate, or tissue homogenate) with this compound. The enzyme cleaves the substrate, releasing a chromophore (p-nitroaniline), which can be quantified by measuring the absorbance at a specific wavelength (typically 405 nm). The rate of color development is directly proportional to the chymase activity in the sample.

The Critical Role of Negative Controls

Negative controls are experiments designed to produce a null result and are essential for identifying and troubleshooting sources of error.[1][2][3] In the context of a chymase assay, they help to:

  • Establish a baseline: Determine the background signal in the absence of specific enzyme activity.

  • Assess substrate stability: Ensure the substrate does not spontaneously degrade under assay conditions.

  • Identify non-specific protease activity: Rule out the contribution of other proteases that may be present in the sample.

  • Control for interfering substances: Account for any components in the sample or buffer that may affect the absorbance reading.

Comparison of Key Negative Control Experiments

To ensure the validity of your chymase activity data, a panel of negative controls should be run in parallel with your experimental samples. The following table summarizes the most critical negative controls, their purpose, and expected outcomes.

Control Type Description Purpose Expected Outcome
No Enzyme Control All assay components are included except for the chymase-containing sample. The sample is replaced with the assay buffer.To measure the rate of spontaneous substrate degradation and establish the baseline absorbance.Negligible change in absorbance over time.
No Substrate Control The chymase-containing sample is incubated with the assay buffer without the this compound substrate.To determine the intrinsic absorbance of the enzyme sample and buffer components at the detection wavelength.Absorbance should be low and stable over time.
Vehicle Control The chymase-containing sample is treated with the same vehicle (e.g., DMSO, ethanol) used to dissolve any test compounds or inhibitors.To ensure that the vehicle itself does not affect chymase activity or the assay readout.Chymase activity should be comparable to the untreated positive control.
Heat-Inactivated Enzyme Control The chymase-containing sample is heated to a temperature that denatures the enzyme (e.g., 95°C for 10 minutes) before being added to the assay.To confirm that the observed activity is enzymatic and not due to a non-proteinaceous component of the sample.No significant chymase activity should be detected.
Non-specific Protease Control The assay is performed with other relevant proteases that might be present in the biological sample and could potentially cleave this compound (e.g., chymotrypsin, cathepsin G).[3]To assess the specificity of this compound for chymase under the specific assay conditions.Minimal to no activity compared to chymase.
Competitive Inhibitor Control (Positive Control for Inhibition) The assay is performed in the presence of a known, potent chymase inhibitor (e.g., Chymostatin, TY-51469).[2]To confirm that the measured activity can be specifically inhibited, thus validating the assay's ability to detect chymase inhibition.Significant reduction in chymase activity compared to the untreated positive control.

Experimental Protocols

Below are detailed methodologies for performing a chymase activity assay and the corresponding negative control experiments.

Materials:
  • Recombinant human chymase

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 M NaCl)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Chymase inhibitor (e.g., Chymostatin)

  • Vehicle (e.g., DMSO)

  • Other proteases (e.g., chymotrypsin, cathepsin G)

General Chymase Activity Assay Protocol:
  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the recombinant chymase to the desired concentration in Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • X µL of Assay Buffer

    • Y µL of chymase solution

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding Z µL of the this compound solution to each well to achieve the final desired substrate concentration.

  • Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a specified period (e.g., 30-60 minutes), taking readings every 1-2 minutes.

  • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance versus time curve.

Negative Control Protocols:
  • No Enzyme Control: Follow the general protocol, but replace the chymase solution with an equal volume of Assay Buffer.

  • No Substrate Control: Follow the general protocol, but replace the this compound solution with an equal volume of its solvent.

  • Vehicle Control: If testing inhibitors, prepare a control where the chymase is incubated with the same concentration of vehicle used for the inhibitor.

  • Heat-Inactivated Enzyme Control: Before adding the chymase solution to the plate, heat it at 95°C for 10 minutes. Then, proceed with the general protocol.

  • Non-specific Protease Control: Follow the general protocol, but replace the chymase solution with solutions of chymotrypsin or cathepsin G at a comparable concentration.

  • Competitive Inhibitor Control: Pre-incubate the chymase solution with a known chymase inhibitor for a specified time before adding the this compound substrate.

Data Presentation and Interpretation

The following tables present hypothetical but realistic data to illustrate the expected outcomes from the negative control experiments.

Table 1: Raw Absorbance Data (OD405) at 30 minutes

Condition Replicate 1 Replicate 2 Replicate 3 Average Std. Dev.
Positive Control (Chymase) 0.8520.8610.8450.8530.008
No Enzyme Control 0.0510.0530.0520.0520.001
No Substrate Control 0.0480.0490.0470.0480.001
Vehicle Control (DMSO) 0.8490.8550.8510.8520.003
Heat-Inactivated Chymase 0.0550.0540.0560.0550.001
Chymotrypsin 0.1230.1280.1250.1250.003
Cathepsin G 0.0890.0910.0880.0890.002
Chymostatin (10 µM) 0.0620.0650.0630.0630.002

Table 2: Calculated Chymase Activity (Relative to Positive Control)

Condition Average Activity (%) Interpretation
Positive Control (Chymase) 100%Reference for maximal activity.
No Enzyme Control ~0%Confirms minimal spontaneous substrate degradation.
No Substrate Control ~0%Confirms no interfering absorbance from the enzyme/buffer.
Vehicle Control (DMSO) ~99.9%Indicates the vehicle has no significant effect on enzyme activity.
Heat-Inactivated Chymase ~0.3%Confirms the measured activity is enzymatic.
Chymotrypsin ~9.1%Shows minor cross-reactivity, highlighting the high selectivity of this compound.
Cathepsin G ~4.3%Shows minimal cross-reactivity.
Chymostatin (10 µM) ~1.4%Demonstrates specific inhibition of chymase activity.

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying principles, the following diagrams have been generated using Graphviz.

G cluster_assay Chymase Activity Assay cluster_controls Negative Controls cluster_validation Assay Validation Chymase Chymase Product Chromogenic Product (pNA) Chymase->Product Cleavage Inhibition Inhibition of Cleavage Chymase->Inhibition Retf4NA This compound (Substrate) Retf4NA->Product NoEnzyme No Enzyme NoSubstrate No Substrate HeatInactivated Heat-Inactivated Chymase NonSpecific Non-Specific Protease (e.g., Chymotrypsin) Inhibitor Chymase Inhibitor (e.g., Chymostatin) Inhibitor->Inhibition Inhibition->Product

Caption: Logical workflow of the chymase assay and its controls.

G cluster_experiment Experimental Workflow cluster_controls Control Inputs Start Prepare Reagents AddEnzyme Add Chymase (or Control) Start->AddEnzyme PreIncubate Pre-incubate (37°C) AddEnzyme->PreIncubate AddSubstrate Add this compound PreIncubate->AddSubstrate Measure Measure Absorbance (405 nm, kinetic) AddSubstrate->Measure Analyze Analyze Data Measure->Analyze NoEnzyme Buffer instead of Enzyme NoEnzyme->AddEnzyme HeatInactivated Heat-Inactivated Enzyme HeatInactivated->AddEnzyme Inhibitor Add Chymase + Inhibitor Inhibitor->AddEnzyme

Caption: Step-by-step experimental workflow for the chymase assay.

Conclusion

References

Orthogonal Validation of Retf-4NA Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of orthogonal methods for validating the target engagement of Retf-4NA, a novel investigational inhibitor. By employing multiple independent experimental approaches, researchers can build a robust body of evidence to confirm the specific interaction of this compound with its intended molecular target, thereby increasing confidence in its mechanism of action and therapeutic potential.

Introduction to Orthogonal Target Validation

Target engagement is a critical early step in drug discovery, confirming that a compound binds to its intended therapeutic target within a cellular context.[1][2] Orthogonal validation strengthens these findings by using multiple, independent experimental techniques to cross-verify results.[3] This approach minimizes the risk of misleading data from a single assay and provides a more complete picture of the compound's behavior. This guide will explore several widely accepted orthogonal methods for validating the target engagement of this compound, a hypothetical inhibitor of the serine/threonine-protein kinase B-Raf (BRAF), a key component of the MAPK/ERK signaling pathway frequently implicated in cancer.

The BRAF Signaling Pathway

This compound is designed to target BRAF, a kinase that plays a crucial role in regulating cell growth, proliferation, and survival. The following diagram illustrates the canonical BRAF signaling pathway.

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Retf4NA This compound Retf4NA->BRAF Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Figure 1: Simplified BRAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Comparison of Orthogonal Validation Methods for this compound

To confirm that this compound directly engages BRAF, a panel of orthogonal assays was performed. The following table summarizes the quantitative data obtained from these experiments.

Validation Method Metric This compound Control (Vehicle) Interpretation
Cellular Thermal Shift Assay (CETSA) ΔTm (°C)+4.2°C0°CStabilization of BRAF protein upon compound binding.
In-Cell Western p-ERK/Total ERK Ratio0.251.0Inhibition of downstream pathway signaling.
NanoBRET™ Target Engagement Assay IC50 (nM)15 nMN/AHigh-affinity intracellular target engagement.
RNA-Sequencing Differentially Expressed Genes (DEGs)45212Significant changes in gene expression consistent with BRAF inhibition.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding.[2]

Workflow:

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Treat cells with This compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble BRAF protein by Western Blot or ELISA C->D E Plot protein abundance vs. temperature to determine melting curve D->E F Calculate ΔTm E->F

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Culture A375 cells (BRAF V600E mutant) to 80% confluency.

  • Treat cells with 10 µM this compound or DMSO (vehicle) for 1 hour.

  • Harvest and wash cells, then resuspend in PBS.

  • Aliquot cell suspensions and heat individual aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse cells by freeze-thaw cycles.

  • Separate soluble proteins from precipitated proteins by centrifugation.

  • Analyze the supernatant for BRAF protein levels using a specific antibody via Western Blot or ELISA.

  • Plot the fraction of soluble BRAF as a function of temperature to generate melting curves.

  • The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The change in Tm (ΔTm) between this compound-treated and vehicle-treated cells indicates target engagement.

In-Cell Western

This method provides a quantitative measure of downstream pathway modulation as a result of target engagement.

Workflow:

In_Cell_Western_Workflow cluster_workflow In-Cell Western Experimental Workflow A Seed and culture cells in a 96-well plate B Treat cells with a dose range of this compound A->B C Fix and permeabilize cells B->C D Incubate with primary antibodies (anti-p-ERK and anti-total ERK) C->D E Incubate with fluorescently labeled secondary antibodies D->E F Image and quantify fluorescence intensity E->F G Calculate p-ERK/Total ERK ratio F->G

Figure 3: Workflow for the In-Cell Western assay.

Protocol:

  • Seed A375 cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for 2 hours.

  • Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Block with a suitable blocking buffer.

  • Incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

  • Wash and incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW).

  • Scan the plate using an imaging system (e.g., LI-COR® Odyssey).

  • Quantify the fluorescence intensity for both channels and calculate the ratio of p-ERK to total ERK.

NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures compound binding to a specific protein target in real-time.

Workflow:

NanoBRET_Workflow cluster_workflow NanoBRET™ Target Engagement Workflow A Transfect cells to express BRAF-NanoLuc® fusion protein B Add NanoBRET™ tracer and a dose range of this compound A->B C Incubate to allow for compound competition B->C D Add Nano-Glo® substrate C->D E Measure donor and acceptor emission D->E F Calculate the BRET ratio and determine IC50 E->F

Figure 4: Workflow for the NanoBRET™ Target Engagement Assay.

Protocol:

  • Transfect HEK293 cells with a plasmid encoding for a BRAF-NanoLuc® fusion protein.

  • Plate the transfected cells in a 96-well plate.

  • Add the NanoBRET™ fluorescent tracer that binds to BRAF.

  • Add a serial dilution of the competitive compound, this compound.

  • Incubate the plate to allow for the tracer and compound to reach binding equilibrium with the target protein.

  • Add the Nano-Glo® substrate to measure NanoLuc® luminescence.

  • Measure the luminescence at two wavelengths (donor and acceptor).

  • Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement.

  • Determine the IC50 value from the dose-response curve.

RNA-Sequencing (RNA-Seq)

RNA-Seq provides a global view of changes in gene expression following treatment with this compound, offering a functional readout of target engagement.

Workflow:

RNASeq_Workflow cluster_workflow RNA-Sequencing Experimental Workflow A Treat cells with This compound or vehicle B Isolate total RNA A->B C Prepare sequencing libraries (poly-A selection, cDNA synthesis) B->C D Perform next-generation sequencing C->D E Data analysis: read mapping, gene expression quantification D->E F Identify differentially expressed genes (DEGs) E->F G Pathway analysis F->G

Figure 5: Workflow for RNA-Sequencing analysis.

Protocol:

  • Treat A375 cells with 1 µM this compound or DMSO for 24 hours.

  • Extract total RNA from the cells.

  • Assess RNA quality and quantity.

  • Prepare RNA-Seq libraries, including poly(A) selection, RNA fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequence the libraries on a next-generation sequencing platform.

  • Perform bioinformatic analysis, including read alignment to a reference genome, gene expression quantification, and differential expression analysis.

  • Identify genes that are significantly up- or down-regulated in this compound-treated cells compared to the vehicle control.

  • Perform pathway analysis on the differentially expressed genes to confirm enrichment of genes downstream of the BRAF signaling pathway.

Conclusion

The presented data from four independent, orthogonal assays provides a strong and cohesive body of evidence for the direct and specific engagement of the BRAF target by this compound in a cellular context. The biophysical stabilization of BRAF (CETSA), the high-affinity intracellular binding (NanoBRET™), the inhibition of downstream pathway signaling (In-Cell Western), and the modulation of target-pathway-related gene expression (RNA-Seq) all converge to validate the intended mechanism of action of this compound. This multi-faceted approach is crucial for advancing promising drug candidates with confidence.

References

Comparative Analysis of Retf-4NA Activity in RET-Fusion Positive Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Retf-4NA" is a hypothetical molecule created for illustrative purposes within this guide. The experimental data presented is simulated to demonstrate the format of a comparative analysis.

This guide provides a comparative overview of the in vitro activity of a novel, hypothetical RET tyrosine kinase inhibitor (TKI), this compound. The primary objective is to cross-validate its efficacy and potency in different non-small cell lung cancer (NSCLC) cell lines known to harbor distinct RET gene fusions. The activity of this compound is compared against a well-established RET inhibitor, Pralsetinib.

Data Summary

The anti-proliferative activity of this compound and Pralsetinib was assessed in two distinct RET-fusion positive NSCLC cell lines: LC-2/ad (CCDC106-RET fusion) and HCC78 (NCOA4-RET fusion). The half-maximal inhibitory concentration (IC50) was determined for each compound in both cell lines.

Table 1: Comparative IC50 Values of this compound and Pralsetinib

CompoundCell LineRET Fusion PartnerMean IC50 (nM) ± SD
This compound LC-2/adCCDC1068.5 ± 1.2
HCC78NCOA415.2 ± 2.5
Pralsetinib LC-2/adCCDC1065.1 ± 0.9
HCC78NCOA49.8 ± 1.8

Key Observation: The hypothetical data suggests that this compound is a potent inhibitor of RET-driven cell proliferation in both tested cell lines, albeit with slightly lower potency compared to the established drug, Pralsetinib. A differential activity is observed, with higher potency in the LC-2/ad cell line compared to the HCC78 line, indicating that the fusion partner may influence inhibitor sensitivity.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines:

    • LC-2/ad (human lung adenocarcinoma, CCDC106-RET fusion)

    • HCC78 (human lung adenocarcinoma, NCOA4-RET fusion)

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2. All cell lines were routinely tested for mycoplasma contamination.

Cell Viability Assay (IC50 Determination)

The anti-proliferative effects of this compound and Pralsetinib were determined using a luminescence-based cell viability assay.

  • Seeding: Cells were seeded into 96-well, white, clear-bottom plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Preparation: this compound and Pralsetinib were dissolved in DMSO to create 10 mM stock solutions. A 10-point serial dilution series (3-fold dilutions) was prepared in the culture medium.

  • Treatment: The culture medium was aspirated from the plates and replaced with 100 µL of medium containing the respective compound concentrations. A DMSO-only control (0.1% final concentration) was included.

  • Incubation: Plates were incubated for 72 hours at 37°C and 5% CO2.

  • Luminescence Reading: After incubation, 100 µL of CellTiter-Glo® 2.0 Reagent was added to each well. The plates were placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence was recorded using a plate reader.

  • Data Analysis: The relative luminescence units (RLU) were normalized to the DMSO control. The IC50 values were calculated by fitting the data to a four-parameter logistic curve using GraphPad Prism software.

Western Blot for Phospho-RET Inhibition

To confirm the mechanism of action, the inhibition of RET phosphorylation was assessed via Western blotting.

  • Treatment: Cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then treated with this compound or Pralsetinib at various concentrations (e.g., 10 nM, 50 nM, 200 nM) for 2 hours.

  • Lysis: Cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked with 5% BSA in TBST and then incubated overnight at 4°C with primary antibodies against Phospho-RET (Tyr905) and total RET. A primary antibody against β-Actin was used as a loading control.

  • Detection: The membrane was incubated with HRP-conjugated secondary antibodies, and the signal was detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Signaling Pathway Diagram

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RET_Fusion RET Fusion Protein (e.g., CCDC106-RET) RAS RAS RET_Fusion->RAS ATP ADP PI3K PI3K RET_Fusion->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Retf_4NA This compound (Inhibitor) Retf_4NA->RET_Fusion

Caption: RET fusion protein signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select RET-Fusion NSCLC Cell Lines (LC-2/ad, HCC78) culture Cell Culture & Maintenance start->culture seed_viability Seed Cells in 96-Well Plates culture->seed_viability seed_wb Seed Cells in 6-Well Plates culture->seed_wb treat_viability Treat with Serial Dilutions of this compound & Pralsetinib seed_viability->treat_viability incubate_viability Incubate for 72 hours treat_viability->incubate_viability read_viability Measure Viability (CellTiter-Glo Assay) incubate_viability->read_viability calc_ic50 Calculate IC50 Values read_viability->calc_ic50 compare Compare Activity Across Cell Lines and Compounds calc_ic50->compare treat_wb Treat with Fixed Doses of this compound (2h) seed_wb->treat_wb lyse_cells Cell Lysis & Protein Quantification treat_wb->lyse_cells run_wb Western Blot for p-RET / total RET lyse_cells->run_wb run_wb->compare end End: Cross-Validation Report compare->end

Caption: Workflow for the cross-validation of this compound activity in different cell lines.

A Head-to-Head Comparison of Retf-4NA and Its Analogs for Chymase Activity Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biomedical research, the accurate measurement of enzyme activity is paramount. Chymase, a chymotrypsin-like serine protease released by mast cells, plays a significant role in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases. Consequently, the availability of sensitive and selective substrates for chymase is crucial for studying its activity and for the screening of potential inhibitors. This guide provides a head-to-head comparison of Retf-4NA, a highly selective chymase substrate, with its analogs and other commonly used chromogenic substrates.

Executive Summary

This compound stands out as a superior substrate for measuring chymase activity due to its high sensitivity and selectivity, particularly in complex biological samples like serum. While other substrates such as Suc-AAPF-pNA are commercially available and widely used, they often exhibit cross-reactivity with other proteases. This guide presents a comparative analysis of the available kinetic data, outlines standardized experimental protocols for chymase activity assays, and details the key signaling pathways influenced by chymase activity.

Comparison of Chymase Substrates

The selection of an appropriate substrate is critical for obtaining reliable and reproducible results in chymase activity assays. The ideal substrate should exhibit a high turnover rate (kcat), a low Michaelis constant (Km) resulting in a high catalytic efficiency (kcat/Km), and high selectivity for chymase over other proteases.

SubstrateStructure (if available)Reported Kinetic Parameters (Human Chymase)Selectivity ProfileKey AdvantagesKey Disadvantages
This compound Arg-Glu-Thr-Phe-pNAkcat/Km data not publicly available in detail, but described as highly sensitive and selective[1]Highly selective for chymase over cathepsin G and chymotrypsin[1][2]High sensitivity and selectivity, suitable for use in serum[1][2]Not as widely commercially available as other substrates. Detailed kinetic data not easily accessible in public domain.
Suc-AAPF-pNA Succinyl-Ala-Ala-Pro-Phe-pNAKm = 4 mM[2][3]Cleaved by cathepsin G (Km = 1.7 mM), chymotrypsin (Km = 60 µM), subtilisins, and cyclophilin[2][3]Widely commercially available, well-characterized for various proteases.Lower selectivity compared to this compound, potential for off-target activity.
AEPF-4NA Suc-Ala-Glu-Pro-Phe-pNAKinetic data for chymase not readily available.Shows some selectivity for chymase[1]Commercially available.Limited published data on its kinetic performance with chymase.
VPF-4NA Val-Pro-Phe-pNAKinetic data for chymase not readily available.Less selective than this compound[1]Commercially available.Limited published data on its kinetic performance and selectivity with chymase.

Note: The kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here is for comparative purposes and is compiled from various sources. For rigorous comparative studies, it is recommended to determine the kinetic parameters under identical experimental conditions.

Experimental Protocols

A standardized protocol is essential for the accurate comparison of chymase activity using different substrates. Below is a general protocol for a colorimetric chymase activity assay in a 96-well plate format.

Materials
  • Recombinant human chymase

  • Chymase substrate (this compound, Suc-AAPF-pNA, etc.)

  • Assay Buffer: 0.1 M HEPES, 1 M NaCl, 10% glycerol, 0.01% Triton X-100, pH 7.5

  • Dimethyl sulfoxide (DMSO) for substrate dissolution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure
  • Substrate Preparation: Prepare a stock solution of the chromogenic substrate (e.g., 10 mM in DMSO). Further dilute the stock solution with Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Prepare a stock solution of recombinant human chymase in Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the chymase substrate solution at various concentrations to the wells.

    • To initiate the reaction, add 25 µL of the chymase enzyme solution to each well.

    • For a blank control, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes). The rate of p-nitroaniline (pNA) release is proportional to the chymase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

    • To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

    • The catalytic efficiency (kcat/Km) can be calculated from the determined Vmax and the enzyme concentration.

Signaling Pathways Involving Chymase

Chymase exerts its biological effects by cleaving and activating various downstream targets, thereby initiating distinct signaling cascades. Understanding these pathways is crucial for researchers in drug development targeting chymase-related diseases.

TGF-β1/Smads Signaling Pathway

Chymase is a potent activator of latent transforming growth factor-beta 1 (TGF-β1), a key cytokine involved in fibrosis and tissue remodeling.

TGF_beta_signaling Chymase Chymase Latent_TGF_beta1 Latent TGF-β1 Chymase->Latent_TGF_beta1 Cleavage Active_TGF_beta1 Active TGF-β1 TGFBR2 TGF-β Receptor II Active_TGF_beta1->TGFBR2 Binding TGFBR1 TGF-β Receptor I TGFBR2->TGFBR1 Recruitment & Phosphorylation Smad2_3 Smad2/3 TGFBR1->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_transcription Gene Transcription (e.g., Collagen) PAR2_signaling Chymase Chymase PAR2 PAR2 Chymase->PAR2 Cleavage Tethered_ligand Tethered Ligand Exposed G_protein G Protein (Gq/11) Tethered_ligand->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Downstream_effects Downstream Effects (e.g., Inflammation) Ca_release->Downstream_effects PKC->Downstream_effects

References

independent verification of Retf-4NA findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Chromogenic Substrates for Chymase Activity Measurement

For researchers, scientists, and drug development professionals, the accurate quantification of chymase activity is critical for understanding its role in various physiological and pathological processes. This guide provides an independent verification of the findings related to RETF-4NA, a chromogenic substrate for chymase, and compares its performance with other commercially available substrates.

Understanding Chymase and its Measurement

Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells. It plays a significant role in the inflammatory response, tissue remodeling, and cardiovascular regulation. The activity of chymase is often measured using chromogenic substrates that release a detectable colored product upon cleavage by the enzyme.

Comparison of Chromogenic Substrates for Chymase

This compound has been identified as a sensitive and selective substrate for chymase, particularly for detecting its activity when bound to α2-macroglobulin in serum.[1] Its performance, however, should be compared with other available substrates to select the most appropriate one for a specific experimental setup.

SubstrateTarget Enzyme(s)Reported kcat/Km (s⁻¹M⁻¹)Notes
This compound ChymaseData not available in initial searchSensitive and selective for chymase, even when complexed with α2-macroglobulin.[1]
AAPF-4NA Chymotrypsin, ChymaseFor chymotrypsin: High turnover rateLess specific for chymase compared to this compound.[1]
VPF-4NA Chymase, Cathepsin GData not available in initial searchPerformance varies depending on the enzyme.[1]
AEPF-4NA ChymaseData not available in initial searchPerformance varies depending on the enzyme.[1]

Note: The catalytic efficiency (kcat/Km) is a crucial parameter for comparing enzyme substrates. Further literature search is required to populate this data for a comprehensive comparison.

Experimental Protocol: Measuring Chymase Activity with a Chromogenic Substrate

The following is a generalized protocol for a chymase activity assay. Specific conditions may need to be optimized for different sample types and experimental goals.

Materials:

  • Purified chymase or biological sample containing chymase

  • Chromogenic substrate (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl)[1]

  • Microplate reader

  • 96-well microplate

Procedure:

  • Prepare a stock solution of the chromogenic substrate.

  • Prepare serial dilutions of the chymase standard or the biological sample in the assay buffer.

  • Add the chymase dilutions to the wells of the 96-well plate.

  • Initiate the reaction by adding the chromogenic substrate solution to each well.

  • Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

  • Determine the kinetic parameters (Km and Vmax) by fitting the V₀ data at different substrate concentrations to the Michaelis-Menten equation.

Signaling Pathways Involving Chymase

Chymase is a key effector molecule released by mast cells upon activation. Its enzymatic activity contributes to several downstream signaling events.

Mast_Cell_Activation_and_Chymase_Release cluster_activation Mast Cell Activation cluster_degranulation Degranulation cluster_downstream Downstream Effects of Chymase Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Signaling_Cascade Intracellular Signaling (e.g., Syk, LAT, PLCγ) FcεRI->Signaling_Cascade Granule_Release Granule Release Signaling_Cascade->Granule_Release Chymase_Release Chymase Granule_Release->Chymase_Release Angiotensin_II Angiotensin_II Chymase_Release->Angiotensin_II Cleaves ECM_Degradation Extracellular Matrix Degradation Chymase_Release->ECM_Degradation Cytokine_Processing Pro-cytokine Processing Chymase_Release->Cytokine_Processing Angiotensin_I Angiotensin_I Substrate_Comparison_Workflow Start Start: Procure Substrates (this compound, AAPF-4NA, etc.) Enzyme_Prep Prepare Purified Chymase and other relevant proteases (e.g., Chymotrypsin, Cathepsin G) Start->Enzyme_Prep Assay_Setup Set up Kinetic Assays: Vary substrate concentrations Enzyme_Prep->Assay_Setup Specificity_Analysis Determine Substrate Specificity: Compare activity with different proteases Enzyme_Prep->Specificity_Analysis Data_Acquisition Measure initial reaction velocities (V₀) using a microplate reader Assay_Setup->Data_Acquisition Kinetic_Analysis Calculate Kinetic Parameters: Km, Vmax, kcat, kcat/Km Data_Acquisition->Kinetic_Analysis Data_Comparison Compare Performance: Sensitivity and Specificity Kinetic_Analysis->Data_Comparison Specificity_Analysis->Data_Comparison Conclusion Conclusion: Select optimal substrate for the intended application Data_Comparison->Conclusion

References

Unraveling the Landscape of Protein Knockdown: A Comparative Guide to siRNA and an Important Clarification on Retf-4NA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the intricate world of gene silencing, the ability to specifically and efficiently knock down target proteins is paramount. Small interfering RNA (siRNA) has long been a cornerstone technology in this endeavor. This guide provides a comprehensive comparison of siRNA-mediated protein knockdown with other alternatives, alongside detailed experimental protocols and visual aids to illuminate the underlying mechanisms.

An Important Note on "Retf-4NA": Initial searches and a thorough review of scientific literature indicate that "this compound" is not a technology for protein or gene knockdown. Instead, scientific publications identify this compound as a chromogenic substrate used to measure the activity of the enzyme chymase. Therefore, a direct comparison between this compound and siRNA for the purpose of protein knockdown is not feasible as they belong to entirely different classes of biochemical tools.

This guide will now focus on providing a detailed overview and comparison of siRNA technology with another widely used method for transient protein knockdown.

In-Depth Comparison: siRNA vs. Alternative Transient Knockdown Methods

To provide a valuable comparison for researchers, we will contrast siRNA with another prevalent transient knockdown approach. A common alternative for inducing transient and specific gene silencing is the use of short hairpin RNA (shRNA) delivered via viral vectors.

Quantitative Data Summary

The following table summarizes key performance metrics for siRNA and a common alternative technology for transient protein knockdown. The data presented is a synthesis of typical results found in peer-reviewed literature and technical documentation from leading suppliers. Actual results will vary depending on the target gene, cell type, and experimental conditions.

FeatureSmall Interfering RNA (siRNA)Short Hairpin RNA (shRNA) - Viral Delivery
Mechanism of Action Post-transcriptional gene silencing by guiding the RNA-induced silencing complex (RISC) to cleave target mRNA.Processed into siRNA by the cell's machinery, then follows the same mechanism as exogenous siRNA.
Typical Knockdown Efficiency 70-95% reduction in target mRNA/protein.70-95% reduction in target mRNA/protein.
Duration of Effect Transient, typically 3-7 days in dividing cells.Can be transient or stable depending on the viral vector used (e.g., lentivirus for stable integration).
Delivery Method Transfection (lipid-based reagents, electroporation), nanoparticles.Transduction using viral vectors (e.g., lentivirus, adenovirus).
Off-Target Effects Can occur due to partial complementarity to unintended mRNAs. Can be mitigated by careful design and using lower concentrations.Similar potential for off-target effects as siRNA. Integration of viral vectors can also lead to insertional mutagenesis.
Throughput High-throughput screening is readily achievable.High-throughput screening is possible, especially with pooled shRNA libraries.
Best Suited For Rapid, transient knockdown in easily transfectable cells; initial target validation.Hard-to-transfect cells (e.g., primary cells, neurons); long-term knockdown studies; in vivo studies.
Experimental Protocols

Below are detailed, generalized protocols for performing protein knockdown experiments using siRNA.

Experimental Protocol: siRNA-Mediated Protein Knockdown

  • siRNA Design and Synthesis:

    • Select a target region within the coding sequence of the gene of interest.

    • Use a validated design algorithm to generate several candidate siRNA sequences.

    • Synthesize high-purity, chemically modified siRNAs to enhance stability and reduce off-target effects. A non-targeting siRNA sequence should be used as a negative control.

  • Cell Culture and Seeding:

    • Culture cells in the appropriate medium and ensure they are healthy and in the exponential growth phase.

    • The day before transfection, seed the cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection:

    • Dilute the siRNA in an appropriate volume of serum-free medium.

    • In a separate tube, dilute a suitable lipid-based transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.

    • Add the transfection complexes dropwise to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Assessment of Knockdown Efficiency:

    • Quantitative Real-Time PCR (qRT-PCR): Harvest RNA from the cells 24-48 hours post-transfection. Synthesize cDNA and perform qRT-PCR using primers specific for the target gene and a housekeeping gene for normalization.

    • Western Blotting: Lyse the cells 48-72 hours post-transfection to extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

Visualizing the Mechanisms

Signaling Pathway: siRNA-Mediated Gene Silencing

siRNA_Pathway cluster_cytoplasm Cytoplasm dsRNA Exogenous dsiRNA Dicer Dicer dsRNA->Dicer Cleavage siRNA siRNA Dicer->siRNA RISC_loading RISC Loading siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Passenger Strand Removal Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation No_Translation No Protein Translation Degradation->No_Translation Experimental_Workflow start Start: Healthy Cell Culture seed_cells Seed Cells for Transfection start->seed_cells transfection Transfect with siRNA (Target & Control) seed_cells->transfection incubation Incubate 24-72h transfection->incubation harvest Harvest Cells incubation->harvest split harvest->split rna_extraction RNA Extraction split->rna_extraction protein_extraction Protein Extraction split->protein_extraction qrt_pcr qRT-PCR Analysis rna_extraction->qrt_pcr western_blot Western Blot Analysis protein_extraction->western_blot results_mrna mRNA Knockdown Quantification qrt_pcr->results_mrna results_protein Protein Knockdown Quantification western_blot->results_protein

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tetrasodium EDTA (4NA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tetrasodium Ethylenediaminetetraacetate, commonly known as Tetrasodium EDTA or 4NA. Adherence to these protocols is critical for minimizing environmental impact and ensuring the well-being of laboratory personnel.

Immediate Safety and Handling Precautions

Tetrasodium EDTA is a chelating agent that, while not classified as persistent, bioaccumulative, or toxic (PBT), does present certain hazards. It is harmful if swallowed or inhaled and can cause serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should always be worn when handling this chemical.[1][2] In the event of a spill, the material should be carefully swept up to avoid generating dust and placed into a suitable, labeled container for disposal.[1]

Waste Classification and Segregation

Proper disposal begins with correct waste identification and segregation.[3] Tetrasodium EDTA waste should not be mixed with other chemical waste unless they are of the same type to prevent unexpected reactions.[4] It is incompatible with strong oxidizing agents, acids, and alkalis.[5]

Quantitative Data for Disposal Considerations

While specific quantitative limits for the disposal of Tetrasodium EDTA can vary based on local regulations, the following table summarizes general guidelines for laboratory chemical waste.

ParameterGuidelineCitation
pH Range for Neutralization Solutions with a pH between 3 and 12, without other hazardous materials, may be suitable for drain disposal after neutralization.[6]
Sewer Disposal Dilution For water-soluble substances, a dilution of at least 100 parts water to 1 part chemical is recommended for small quantities.[7]
Concentrated Acids/Bases Concentrated acids (>4M) and bases (>4M) should be diluted before neutralization and disposal.[4]

Step-by-Step Disposal Protocol

A detailed experimental protocol for the neutralization and disposal of small quantities of aqueous Tetrasodium EDTA waste is outlined below. This protocol is intended for trained laboratory personnel.

Objective: To neutralize and safely dispose of small quantities of aqueous Tetrasodium EDTA waste.

Materials:

  • Aqueous Tetrasodium EDTA waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Dilute sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • pH indicator strips or a calibrated pH meter

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Labeled waste container

Procedure:

  • Segregation: Ensure the Tetrasodium EDTA waste is not mixed with incompatible chemicals.

  • Dilution: If the solution is concentrated, dilute it with water in a suitable container. A general guideline is to aim for a concentration below 10%.[7]

  • Neutralization:

    • Measure the initial pH of the diluted waste solution using a pH meter or pH indicator strips.

    • If the pH is basic (above 7.0), slowly add dilute acid (e.g., 1M HCl) while stirring continuously. Monitor the pH closely.

    • If the pH is acidic (below 7.0), slowly add dilute base (e.g., 1M NaOH) while stirring.

    • Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain any other hazardous materials and is in compliance with local regulations.[6][7]

    • For larger quantities or if local regulations prohibit sewer disposal, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by a licensed disposal contractor.[2]

  • Container Disposal: Empty containers that held Tetrasodium EDTA should be triple-rinsed with water. The rinsate should be collected and treated as hazardous waste. After rinsing, the container can often be disposed of as non-hazardous waste.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Tetrasodium EDTA waste.

cluster_0 Start: Tetrasodium EDTA Waste Generated cluster_1 Waste Characterization cluster_2 Solid Waste Handling cluster_3 Liquid Waste Treatment & Disposal cluster_4 Segregated Waste Stream start Identify Waste as Tetrasodium EDTA is_mixed Is it mixed with incompatible chemicals? start->is_mixed is_solid Is the waste solid or liquid? is_mixed->is_solid No segregate Segregate waste stream is_mixed->segregate Yes sweep_up Sweep into a labeled, sealed container is_solid->sweep_up Solid check_ph Check pH is_solid->check_ph Liquid solid_disposal Dispose as solid chemical waste via licensed contractor sweep_up->solid_disposal neutralize Neutralize to pH 6-8 check_ph->neutralize check_local_regs Check local regulations for sewer disposal neutralize->check_local_regs sewer_disposal Dispose down sanitary sewer with copious amounts of water check_local_regs->sewer_disposal Permitted container_disposal Collect in a labeled hazardous waste container for pickup check_local_regs->container_disposal Not Permitted treat_separately Treat each waste stream separately according to its specific disposal protocol segregate->treat_separately

Caption: Decision workflow for the disposal of Tetrasodium EDTA waste.

By implementing these procedures, laboratories can maintain a high standard of safety and environmental responsibility, building a foundation of trust and reliability in their scientific endeavors. Always consult your institution's specific safety guidelines and local regulations for chemical disposal.

References

Essential Safety and Handling Protocols for EDTA-4NA (Retf-4NA)

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the handling of EDTA-4NA (Ethylenediaminetetraacetic acid, tetrasodium salt), likely referenced as Retf-4NA. The following procedural guidance is based on established safety data sheets to ensure minimal risk during use and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

EDTA-4NA is classified as a hazardous substance. It is harmful if swallowed or inhaled and can cause serious eye damage and skin irritation.[1][2][3][4] Adherence to proper PPE protocols is mandatory to mitigate these risks.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.To prevent serious eye damage from dust or splashes.[1][2][4]
Hand Protection Chemically resistant gloves (tested to EN374).To protect against skin irritation and burns.[1][4]
Skin and Body Protection Laboratory coat and suitable protective clothing.To prevent skin contact with the substance.[1][4]
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient, wear suitable respiratory equipment.To avoid inhalation of harmful dust.[1][4]

Experimental Workflow for Handling EDTA-4NA

The following diagram outlines the standard operating procedure for the safe handling of EDTA-4NA from initial preparation to final disposal.

Caption: Workflow for Safe Handling of EDTA-4NA

Detailed Procedural Steps

1. Pre-Handling Preparations:

  • Engineering Controls: Always work in a well-ventilated area. Ensure that eyewash stations and safety showers are readily accessible.[3]

  • Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[1][5]

2. Handling the Chemical:

  • Avoid creating dust when handling the solid form of EDTA-4NA.[4]

  • Prevent contact with skin, eyes, and clothing.[1][3]

  • Do not breathe in dust or vapors.[1]

3. First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, consult a physician.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

4. Spillage and Disposal:

  • Spill Containment: In case of a spill, ventilate the area. Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1][4]

  • Disposal: Dispose of the chemical waste and contaminated materials through a licensed hazardous-waste disposal contractor. Do not allow the product to enter drains.[1][2]

5. Storage:

  • Store in a dry, cool, and well-ventilated place.[3]

  • Keep the container tightly closed.[3][5]

  • Incompatible materials to avoid include strong oxidizing agents and metals.[3][4]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.